Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-
Description
The exact mass of the compound Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160918. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-acetamido-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRNDWDKNOMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064007 | |
| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-73-9 | |
| Record name | 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-6-methoxymetanilyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804739 | |
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| Record name | 5804-73-9 | |
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| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
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| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
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| Record name | 5-acetamido-2-methoxybenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.872 | |
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| Record name | 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3N8S2E4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
CAS Number: 5804-73-9
This technical guide provides a comprehensive overview of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a stable solid compound. The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 5804-73-9[1][2][3] |
| IUPAC Name | 5-acetamido-2-methoxybenzene-1-sulfonyl chloride[2] |
| Molecular Formula | C₉H₁₀ClNO₄S[1][4] |
| Molecular Weight | 263.70 g/mol [4] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[3] |
| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N[3] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 149-151 °C |
| Boiling Point | 477.2 °C (Predicted) |
| Density | 1.439 g/cm³ (Predicted) |
| pKa | 13.49 (Predicted)[3] |
| XLogP3 | 1.2[4] |
| Appearance | Solid |
Synthesis
Experimental Protocol: Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Materials:
-
N-(4-methoxyphenyl)acetamide (precursor)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-methoxyphenyl)acetamide in an appropriate solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified 5-(acetylamino)-2-methoxybenzenesulfonyl chloride under vacuum.
Diagram 1: Synthetic Workflow
Caption: General synthetic workflow for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Applications in Drug Development
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a valuable building block for the synthesis of a wide range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The primary application of this compound is in the coupling reaction with various amines to form the corresponding sulfonamides. The presence of the acetylamino and methoxy groups on the benzene ring allows for further functionalization and modulation of the physicochemical properties of the final compounds, which is crucial for optimizing drug-like properties.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen solvent.
-
Add the base (e.g., pyridine or triethylamine) to the solution.
-
Slowly add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
Diagram 2: Logical Workflow for Sulfonamide Synthesis
Caption: Logical workflow for the synthesis of sulfonamides.
Signaling Pathways
While specific studies detailing the direct interaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with biological signaling pathways are not available in the reviewed literature, its derivatives, particularly sulfonamides, are known to modulate various cellular pathways. For instance, certain sulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5]
The following diagram illustrates a hypothetical scenario where a sulfonamide derived from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride could potentially inhibit a generic kinase signaling pathway, a common mechanism of action for many targeted cancer therapies.
Diagram 3: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide derivative.
Safety Information
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is classified as a corrosive and irritant substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[4] |
| H314 | Causes severe skin burns and eye damage[4] |
| H318 | Causes serious eye damage[4] |
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
- 1. scbt.com [scbt.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Page loading... [guidechem.com]
- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
An In-Depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(acetylamino)-2-methoxybenzenesulfonyl chloride, with CAS Number 5804-73-9, is a substituted aromatic sulfonyl chloride.[1][2][3][4][5] Compounds of this class are of significant interest in medicinal chemistry and organic synthesis. The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[6] The presence of the acetylamino and methoxy groups on the benzene ring modifies the reactivity of the sulfonyl chloride and provides additional points for potential molecular interactions in a biological context. This guide provides a comprehensive overview of the known physicochemical properties, a representative synthesis protocol, and the potential applications of this compound in research and drug development.
Physicochemical Properties
The properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride have been primarily determined through computational methods, with experimental data being sparse in publicly accessible literature. The key identifiers and computed properties are summarized below.
Table 1: Physicochemical and Computed Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
| Property | Value | Source(s) |
| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |
| Synonyms | 5-acetamido-2-methoxybenzenesulfonyl chloride, N-Acetyl-6-methoxymetanilyl chloride | [3][4][7] |
| CAS Number | 5804-73-9 | [1][2][4] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][4][7] |
| Molecular Weight | 263.70 g/mol | [1] |
| Appearance | Solid (predicted) | [7] |
| Exact Mass | 263.0019067 Da | [1] |
| pKa (Predicted) | 13.49 ± 0.70 | [3] |
| XLogP3 (Predicted) | 1.2 | [1] |
| Topological Polar Surface Area | 80.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N | [3][7] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | [3] |
Synthesis and Purification
Experimental Protocol: Synthesis by Chlorosulfonation
This procedure involves the electrophilic substitution of N-acetyl-4-methoxyaniline with chlorosulfonic acid. The acetyl group protects the amine while the methoxy and acetamido groups direct the sulfonation to the desired position.
Materials:
-
N-acetyl-4-methoxyaniline (4-methoxyacetanilide)
-
Chlorosulfonic acid (freshly distilled is preferred)
-
Crushed ice
-
Deionized water
-
Toluene or Chloroform (for recrystallization)
-
Sodium bicarbonate (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas), place 2.5 to 3.0 molar equivalents of chlorosulfonic acid.
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Starting Material: Slowly add 1.0 molar equivalent of N-acetyl-4-methoxyaniline in small portions to the stirring chlorosulfonic acid over a period of 30-45 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The end of the reaction is often indicated by the cessation of HCl gas evolution.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Isolation: The solid product, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
Experimental Protocol: Purification
The primary impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.
Procedure:
-
Drying: Dry the crude product, preferably in a vacuum desiccator over a suitable drying agent.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as toluene or alcohol-free chloroform.
-
Washing (Optional): If significant acid impurity is present, the solution in an organic solvent can be washed carefully with a dilute aqueous sodium bicarbonate solution, followed by a water wash. The organic layer should then be dried over anhydrous magnesium sulfate.
-
Crystallization: Filter the hot solution if necessary and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Experimental spectra for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The aromatic protons should appear as a complex pattern of doublets or doublets of doublets due to their specific substitution pattern. The methoxy protons would be a singlet around 3.8-4.0 ppm, and the acetyl methyl protons would be a singlet around 2.1-2.3 ppm. The amide proton (NH) would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands typical for a sulfonyl chloride, appearing around 1370-1380 cm⁻¹ (asymmetric SO₂) and 1170-1190 cm⁻¹ (symmetric SO₂).[6] Other key peaks would include the amide C=O stretch (around 1670 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Reactivity and Applications in Drug Development
Chemical Reactivity
The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic, and the chloride ion is an excellent leaving group. This allows the compound to readily react with a wide range of nucleophiles.[8]
-
Reaction with Amines: Forms stable sulfonamides. This is the most common application in drug synthesis.
-
Reaction with Alcohols/Phenols: Forms sulfonate esters.
-
Reaction with Water: Hydrolyzes to form the corresponding sulfonic acid. This is the main cause of impurity during synthesis and workup.
The electron-donating nature of the methoxy and acetamido groups can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key chemical intermediate. This document collates available data on its physicochemical properties, outlines plausible experimental protocols for its synthesis, and discusses its potential applications in research and development.
Chemical Identity and Properties
5-(acetylamino)-2-methoxybenzenesulfonyl chloride, with the CAS Number 5804-73-9, is a substituted aromatic sulfonyl chloride.[1][2][3][4] Such compounds are valuable reagents in organic synthesis, particularly for the preparation of sulfonamides, a class of compounds with a wide range of biological activities.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₄S | [1][2] |
| Molecular Weight | 263.70 g/mol | [5] |
| IUPAC Name | 5-acetamido-2-methoxybenzene-1-sulfonyl chloride | [1] |
| CAS Number | 5804-73-9 | [1][2][3][4] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 126 °C | [6] |
| pKa (Predicted) | 13.49 ± 0.70 | [3] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | [3] |
| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N | [3] |
Safety and Handling
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
The Globally Harmonized System (GHS) classifications for this compound are summarized below:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the chlorosulfonation of activated aromatic rings. The following represents a generalized protocol adapted from procedures for similar compounds.
Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
The synthesis of the title compound can be envisioned as a one-step process from the readily available starting material, N-(4-methoxyphenyl)acetamide (also known as 4-acetanisidide).
Reaction Scheme:
Caption: Plausible synthetic workflow for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(4-methoxyphenyl)acetamide in a suitable solvent like chloroform.
-
Cool the reaction mixture to 0 to -10 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (at least 2-3 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for a designated period (e.g., 1-2 hours), then let it slowly warm to room temperature and stir for an additional several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Note: This is a generalized protocol and would require optimization for yield and purity. The reaction with chlorosulfonic acid is highly exothermic and corrosive; extreme caution must be exercised.
Applications in Research and Drug Development
Substituted benzenesulfonyl chlorides are crucial building blocks in medicinal chemistry. They are primarily used to synthesize sulfonamides by reacting with primary or secondary amines. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs.
While specific, published examples detailing the use of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride as an intermediate in the synthesis of named drug candidates are not readily found, its structure suggests its utility in creating a diverse library of sulfonamide derivatives for biological screening. The methoxy and acetylamino groups on the phenyl ring provide opportunities for modifying the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides.
The logical workflow for the utilization of this compound in drug discovery is outlined below:
Caption: General workflow for the use of the title compound in drug discovery.
This workflow highlights the role of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride as a starting material for generating new chemical entities that can be tested for various biological activities, ultimately leading to the identification of potential drug candidates.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE [drugfuture.com]
- 5. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetamido-6-methoxy benzenesulfonyl chloride, CasNo.5804-73-9 Wuhan Han Sheng New Material Technology Co.,Ltd(expird) China (Mainland) [hansheng.lookchem.com]
An In-depth Technical Guide to 5-Acetamido-2-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-acetamido-2-methoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, properties, a plausible synthetic protocol, and its application in the synthesis of pharmaceutically active molecules, exemplified by the synthesis of Tamsulosin, an alpha-1 adrenergic receptor antagonist.
Compound Identification and Properties
5-Acetamido-2-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with an acetamido group, a methoxy group, and a sulfonyl chloride group.
Table 1: Chemical Identifiers and Physical Properties [1][2]
| Identifier | Value |
| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride[1] |
| CAS Number | 5804-73-9[1] |
| Molecular Formula | C₉H₁₀ClNO₄S[1] |
| Molecular Weight | 263.70 g/mol [1] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[1] |
| InChIKey | VWKRNDWDKNOMAD-UHFFFAOYSA-N[1] |
| Appearance | Solid (predicted) |
| Melting Point | 149-151 °C |
| Boiling Point | 477.2 °C (predicted) |
| Density | 1.439 g/cm³ (predicted) |
Table 2: Hazard Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
Synthesis of 5-Acetamido-2-methoxybenzenesulfonyl Chloride
Proposed Experimental Protocol: Chlorosulfonation of N-(4-methoxyphenyl)acetamide
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-methoxyphenyl)acetamide (1 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-acetamido-2-methoxybenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Drug Synthesis: A Case Study of Tamsulosin
5-Acetamido-2-methoxybenzenesulfonyl chloride and structurally related compounds are valuable intermediates in the synthesis of sulfonamide-containing drugs. A prominent example is the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[4][5][6] The synthesis of Tamsulosin involves the preparation of a key chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can be derived from a precursor synthesized using a chlorosulfonation reaction.
Below is a diagram illustrating the logical workflow for the synthesis of a sulfonamide drug, highlighting the central role of the sulfonyl chloride intermediate.
Caption: Synthetic workflow of a sulfonamide drug.
Mandatory Visualizations
General Synthetic Pathway to Sulfonamides
The following diagram illustrates the general synthetic pathway for the preparation of sulfonamides from an acetanilide precursor, showcasing the key chlorosulfonation and subsequent amination steps.
Caption: General synthesis of sulfonamides.
Logical Relationship in Drug Intermediate Synthesis
This diagram illustrates the logical progression from a protected aniline derivative to a key sulfonamide intermediate used in pharmaceutical synthesis.
Caption: Drug intermediate synthesis workflow.
Conclusion
5-Acetamido-2-methoxybenzenesulfonyl chloride is a crucial building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based pharmaceuticals. Its preparation via chlorosulfonation of the corresponding acetanilide is a standard and scalable method. The resulting sulfonyl chloride is a versatile intermediate that readily reacts with amines to form the sulfonamide linkage, a key functional group in many marketed drugs. Understanding the synthesis and reactivity of this compound is essential for researchers and professionals involved in the development of new therapeutic agents.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. karlancer.com [karlancer.com]
- 6. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of alpha-1 adrenergic receptor antagonists. Its structure, combining a reactive sulfonyl chloride group with a substituted benzene ring, makes it a versatile building block for the creation of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed, plausible synthesis protocol, and its crucial role in the synthesis of the widely-used drug, Tamsulosin.
Chemical Identity and Properties
A clear understanding of the chemical and physical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is fundamental for its safe handling, storage, and application in synthetic chemistry.
Synonyms
The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
| Synonym | Source |
| 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |
| 5-acetamido-2-methoxybenzene-1-sulfonyl chloride | [1] |
| Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | [2] |
| 5-ACETYLAMINO-2-METHOXY-BENZENESULFONYLCHLORIDE | [1] |
| 5-Acetamido-2-methoxybenzenesulphonyl chloride | |
| N-Acetyl-4-methoxy-3-(chlorosulfonyl)aniline | |
| 3-Acetamido-6-methoxybenzenesulfonyl chloride | |
| Metanilyl chloride, N-acetyl-6-methoxy- |
Chemical and Physical Properties
The key physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are summarized in Table 2. This data is essential for designing reaction conditions and ensuring laboratory safety.
Table 2: Chemical and Physical Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Molecular Weight | 263.69 g/mol | [1] |
| CAS Number | 5804-73-9 | [1] |
| Appearance | Solid | |
| Melting Point | Not explicitly available in search results | |
| Boiling Point | Not explicitly available in search results | |
| Solubility | Reacts with water. Soluble in organic solvents. |
Synthesis Protocol
Plausible Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Reaction Scheme:
A plausible synthetic route.
Materials:
-
N-(4-methoxyphenyl)acetamide (1 equivalent)
-
Chlorosulfonic acid (5 equivalents)
-
Dichloromethane (anhydrous)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Gas trap (for HCl evolution)
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, add N-(4-methoxyphenyl)acetamide.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the dropping funnel. Add the chlorosulfonic acid dropwise to the cooled and stirred N-(4-methoxyphenyl)acetamide over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Purification:
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain the purified 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
-
-
Drying: Dry the purified product under vacuum.
Safety Precautions:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
The evolution of hydrogen chloride gas requires a proper gas trap.
Application in Drug Development: Synthesis of Tamsulosin
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).
Synthetic Workflow for Tamsulosin
The synthesis of Tamsulosin from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride involves a multi-step process. A simplified workflow is illustrated below.
Simplified synthetic workflow for Tamsulosin.
Tamsulosin's Mechanism of Action Signaling Pathway
Tamsulosin selectively blocks alpha-1A adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism leads to smooth muscle relaxation and improved urinary flow.[4][5][6]
Tamsulosin's mechanism of action.
Conclusion
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. Its primary importance lies in its role as a key building block for the synthesis of Tamsulosin, a crucial medication for the management of benign prostatic hyperplasia. A thorough understanding of its properties, synthesis, and application is therefore essential for researchers and professionals in the field of drug discovery and development.
References
- 1. 5-ACETAMIDO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 5804-73-9 [matrix-fine-chemicals.com]
- 2. Buy N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE (EVT-2988519) | 14738-10-4 [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. Tamsulosin - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical parameter in medicinal chemistry and drug development, influencing a molecule's solubility, permeability, and target-binding affinity. This technical guide provides an in-depth analysis of the theoretical pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the inherent reactivity of the sulfonyl chloride moiety, direct experimental determination of its pKa is challenging. Therefore, computational methods are the primary source of pKa information for this compound. This document outlines the predicted pKa value, discusses the computational methodologies for its prediction, and presents a logical workflow for this theoretical determination.
Introduction to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is an aromatic organic compound featuring a sulfonyl chloride group, an acetylamino (acetamide) group, and a methoxy group attached to a benzene ring. Its chemical structure is provided in Figure 1. The sulfonyl chloride group is a highly reactive functional group, making the compound a valuable reagent for the synthesis of sulfonamides and other derivatives.
Figure 1: Chemical Structure of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Caption: 2D structure of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Theoretical pKa Data
The pKa of a molecule describes its acidity. For 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, there are two potential sites of deprotonation under non-hydrolytic conditions: the amide proton (N-H) and, theoretically, a C-H proton on the benzene ring. The most acidic proton is that of the amide group. Computational predictions place the pKa of this amide proton at approximately 13.49.
It is crucial to distinguish this from the acidity of the corresponding sulfonic acid. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form 5-(acetylamino)-2-methoxybenzenesulfonic acid. This sulfonic acid is a strong acid with a very low pKa, estimated to be less than 1.
| Compound | Ionizable Group | Predicted pKa | Notes |
| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | Amide (N-H) | 13.49 ± 0.70[1][2] | This value refers to the deprotonation of the amide nitrogen. The compound is unstable in aqueous media. |
| 5-(acetylamino)-2-methoxybenzenesulfonic acid (hydrolysis product) | Sulfonic Acid (SO₃H) | < 1 (estimated) | Sulfonic acids are strong acids. This would be the relevant pKa in an aqueous environment after hydrolysis of the sulfonyl chloride. |
Methodologies for pKa Prediction and Determination
Computational Protocol for Theoretical pKa Prediction
The theoretical pKa of the amide proton in 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is determined using quantum chemical calculations. These methods model the molecule and its deprotonated form to calculate the free energy change of deprotonation, from which the pKa can be derived.
A general workflow for such a prediction involves the following steps:
-
Conformational Search: The first step is to identify the lowest energy three-dimensional structures (conformers) of both the neutral molecule and its conjugate base (the amide anion).
-
Geometry Optimization: The geometries of the most stable conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p).[3] This calculation is performed for the molecule in both the gas phase and in a simulated solvent environment using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[4]
-
Vibrational Frequency Calculation: To confirm that the optimized structures correspond to energy minima and to calculate thermal corrections to the free energy, vibrational frequency analysis is performed.[3]
-
pKa Calculation: The aqueous pKa is then calculated using the following thermodynamic cycle, which relates the gas-phase acidity to the solution-phase pKa:
-
ΔG(aq) = ΔG(gas) + ΔG(solv, A⁻) - ΔG(solv, HA)
Where ΔG(aq) is the free energy of deprotonation in solution, ΔG(gas) is the free energy of deprotonation in the gas phase, and ΔG(solv) represents the free energy of solvation for the acid (HA) and its conjugate base (A⁻). The final pKa is calculated as pKa = ΔG(aq) / (2.303 * RT), where R is the gas constant and T is the temperature.
-
The following diagram illustrates this computational workflow.
Caption: A logical workflow for the computational prediction of pKa.
Experimental Protocols and Considerations
Direct experimental measurement of the pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is complicated by the high reactivity of the sulfonyl chloride group, which readily hydrolyzes in the presence of water. Therefore, any experimental determination would need to be conducted under strictly anhydrous conditions, or on a more stable analog, such as the corresponding sulfonamide.
Should an experimental determination on a stable analog be pursued, the following methods are common:
-
Potentiometric Titration: This involves dissolving the compound in a suitable solvent (e.g., a mixture of an organic solvent and water) and titrating with a strong base. The pKa is determined from the midpoint of the titration curve.
-
UV-Metric or Spectrophotometric Titration: This method is useful for compounds whose UV-Visible spectrum changes upon ionization.[3][5] The absorbance at a specific wavelength is measured at various pH values, and the pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei, particularly those close to the site of ionization, can be sensitive to pH. The pKa can be determined by monitoring these chemical shifts as a function of pH.
For all experimental methods, the choice of solvent is critical. Due to the low aqueous solubility of many organic compounds, co-solvents such as methanol or DMSO are often used. The apparent pKa measured in these solvent mixtures can then be extrapolated to determine the aqueous pKa.[3][5]
Reactivity and Relevance
The primary chemical relevance of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride lies in its role as a synthetic intermediate. The sulfonyl chloride group is an excellent electrophile and readily reacts with nucleophiles such as amines to form sulfonamides. This reaction is fundamental to the synthesis of a wide range of biologically active molecules, including many classes of drugs.
The diagram below illustrates the key reaction of this compound with a primary amine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (CAS No: 5804-73-9), a key intermediate in the synthesis of advanced sulfonamide-based therapeutics and functional materials. Recognizing the critical role of solvent selection in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles, practical solubility insights, and robust experimental protocols. We delve into the physicochemical properties of the compound, predict its behavior in various organic solvent classes, and provide detailed, self-validating methodologies for both qualitative and quantitative solubility determination. Furthermore, this guide addresses the crucial aspect of the compound's stability in solution, offering researchers and drug development professionals the necessary insights to optimize their synthetic and downstream processes, ensuring both efficiency and reproducibility.
Introduction: The Significance of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a bespoke sulfonylating agent whose structural complexity makes it an invaluable building block in medicinal chemistry and materials science.[1][2] The presence of an acetylamino group, a methoxy group, and a reactive sulfonyl chloride moiety on the same benzene ring allows for the synthesis of highly functionalized molecules with tailored pharmacological or material properties.
The sulfonamide functional group, typically formed by the reaction of a sulfonyl chloride with an amine, is a cornerstone of many successful drug candidates.[3] Therefore, understanding and controlling the solubility of precursors like 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not merely a procedural step but a fundamental prerequisite for process optimization, yield maximization, and the reproducible synthesis of target compounds. This guide serves as a foundational resource for scientists navigating the challenges of solvent selection for this specific reagent.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the logical starting point for predicting its solubility. The key properties for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are summarized below.
| Property | Value | Source |
| CAS Number | 5804-73-9 | [1][2][4][5] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][5] |
| Molecular Weight | 263.70 g/mol | [1][2] |
| Appearance | White to light beige crystalline powder (typical) | [6] |
| Topological Polar Surface Area | 80.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| XLogP3 | 1.2 | [1] |
The molecule's structure features both polar groups (acetylamino, sulfonyl chloride) and a less polar aromatic ring with a methoxy group. This amphiphilic nature suggests a nuanced solubility profile, with good solubility expected in polar aprotic solvents and potential reactivity in polar protic solvents.
Solubility Profile: Theoretical and Practical Considerations
The solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is dictated by the interplay between its molecular structure and the properties of the solvent. While specific quantitative data for this compound is not widely published, we can infer its likely behavior based on established chemical principles.
Impact of Solvent Polarity
-
Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, Acetonitrile, THF): These solvents are anticipated to be the most effective for dissolving 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Their polarity can solvate the polar regions of the molecule, while the absence of acidic protons prevents reaction with the sulfonyl chloride group. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent choices for reactions involving sulfonyl chlorides.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are also likely to be effective. Dichloromethane (DCM) is a common choice for reactions with sulfonyl chlorides due to its ability to dissolve a wide range of organic compounds and its relative inertness.
-
Polar Protic Solvents (e.g., Water, Alcohols like Methanol, Ethanol): Extreme caution is warranted with these solvents. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis), leading to the formation of the corresponding sulfonic acid or sulfonate ester, respectively.[7] This is not a dissolution process but a chemical reaction. Therefore, these solvents are generally unsuitable for reactions or storage unless solvolysis is the intended outcome.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Solubility is expected to be low in non-polar solvents.[9] The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak solute-solvent interactions. Toluene may show slightly better performance than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the aromatic ring.
Stability in Organic Solvents: A Critical Caveat
The stability of sulfonyl chlorides is a paramount concern.[10] The primary degradation pathway in the presence of nucleophiles is solvolysis.[11][12]
-
Hydrolysis: Trace amounts of water in a solvent can lead to the slow decomposition of the sulfonyl chloride into the corresponding sulfonic acid. This underscores the absolute necessity of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for storing solutions or running reactions.
-
Reactivity with Other Solvents: While polar aprotic solvents are generally preferred, some, like DMSO, can be reactive under certain conditions, especially at elevated temperatures. It is crucial to consult literature for potential incompatibilities when planning reactions at non-ambient temperatures.
Experimental Protocols for Solubility Determination
Where published data is unavailable, direct experimental measurement is essential. The following protocols provide self-validating systems for both rapid assessment and precise quantitative determination.
Protocol 1: Rapid Qualitative Solubility Assessment
This method offers a quick, material-sparing approach to screen a range of solvents and estimate solubility in categories of "soluble," "partially soluble," or "insoluble."
Methodology:
-
Preparation: Dispense approximately 10-20 mg of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride into a clean, dry glass vial.
-
Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial. This corresponds to a concentration of 10-20 mg/mL.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Visual Inspection: Observe the vial against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution with no visible particles.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain suspended or settled.
-
Insoluble: The solid shows no apparent sign of dissolving.
-
-
Documentation: Meticulously record the observations for each solvent tested.
Causality and Trustworthiness: This protocol's reliability hinges on consistent mass/volume ratios and agitation methods. By using a standardized procedure, a trustworthy comparative assessment across multiple solvents can be achieved.
Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
This is the benchmark method for determining the thermodynamic equilibrium solubility of a compound. It provides precise, quantitative data (e.g., in mg/mL or g/100 mL).
Methodology:
-
System Preparation: Add an excess amount of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride to a sealable glass vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or incubator. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The extended duration ensures the dissolution rate equals the precipitation rate.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter (e.g., a syringe filter with a PTFE membrane) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a glass vial or dish). Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and remove any residual moisture. Weigh the container with the solid residue on a high-precision analytical balance.
-
Calculation:
-
Mass of dissolved solid = (Final weight of container + residue) - (Initial weight of empty container).
-
Solubility = Mass of dissolved solid / Volume of supernatant withdrawn.
-
Self-Validating System: The trustworthiness of this protocol is ensured by reaching a true thermodynamic equilibrium (Step 2) and by the precise gravimetric final measurement. Repeating the experiment with different equilibration times (e.g., 24h vs. 48h) can validate that equilibrium was indeed reached; if the calculated solubility is the same, the system is validated.
Visualization of Experimental Workflow
The logical flow for determining the solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride can be visualized as follows.
Caption: Workflow for solubility determination of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Conclusion and Recommendations for Researchers
The solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a critical parameter that directly influences its application in synthesis. This guide establishes that while quantitative data is scarce, a systematic approach based on chemical principles and robust experimental protocols can empower researchers to make informed decisions.
Key Recommendations:
-
Prioritize Polar Aprotic Solvents: For reactions, anhydrous acetonitrile, THF, DCM, DMF, and DMAc are recommended starting points.
-
Exercise Extreme Caution with Protic Solvents: Avoid water and alcohols unless solvolysis is the desired reaction. Always use anhydrous grade solvents to minimize hydrolysis and ensure the integrity of the sulfonyl chloride.
-
Verify Solubility Experimentally: Do not rely solely on theoretical predictions. Use the rapid assessment protocol to screen solvents and the shake-flask method for precise data when needed for kinetics or process scale-up.
-
Consider Stability: When storing solutions of the compound, use anhydrous solvents under an inert atmosphere and store at low temperatures to minimize degradation over time.
By integrating these principles and methodologies, researchers and drug development professionals can effectively harness the synthetic potential of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, paving the way for more efficient and reproducible scientific outcomes.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a compound of interest in synthetic chemistry and potentially in drug discovery cascades. This document is intended to serve as a foundational resource for researchers, summarizing key properties and outlining a general methodology for its characterization.
Core Physicochemical Data
The quantitative data available for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is summarized in the table below. This information is crucial for its handling, characterization, and use in further synthetic applications.
| Property | Value | Source |
| Melting Point | 149-151 °C | Commercial Supplier Data |
| CAS Number | 5804-73-9 | |
| Molecular Formula | C₉H₁₀ClNO₄S | |
| Molecular Weight | 263.70 g/mol |
Experimental Protocols
General Protocol for Melting Point Determination using a Digital Melting Point Apparatus
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
The sample of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a clean, dry mortar and pestle.
-
Carefully pack the dry powder into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Instrument Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a starting temperature that is approximately 10-15 °C below the expected melting point (based on available data, a starting temperature of ~135 °C would be appropriate).
-
Set a heating rate. For a preliminary measurement, a faster rate (e.g., 5-10 °C/min) can be used. For an accurate determination, a slower heating rate (1-2 °C/min) near the expected melting point is crucial.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Start the heating program.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe the sample and record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Reporting:
-
The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
-
Visualization of Experimental Workflow
The logical flow of the general experimental protocol for determining the melting point is visualized in the diagram below.
In-Depth Technical Guide: Physicochemical Properties of 5-Acetamido-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 5-acetamido-2-methoxybenzenesulfonyl chloride. The information is compiled and presented to support research and development activities.
Physicochemical Data
The quantitative data for 5-acetamido-2-methoxybenzenesulfonyl chloride are summarized in the table below for ease of reference and comparison. It is important to note that the boiling point is a predicted value, as no experimental data has been reported in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |
| CAS Number | 5804-73-9 | [2][3] |
| Molecular Formula | C9H10ClNO4S | [2] |
| Molecular Weight | 263.7 g/mol | [1][2] |
| Melting Point | 149-151 °C | |
| Boiling Point | 477.2 ± 40.0 °C (Predicted) | |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.49 ± 0.70 (Predicted) |
Experimental Protocols
Given the high melting point and the predicted high boiling point of 5-acetamido-2-methoxybenzenesulfonyl chloride, a standard experimental determination of the boiling point may be challenging and could potentially lead to decomposition of the compound. The Siwoloboff method is a suitable micro-scale technique for determining the boiling point of small amounts of a substance and is adaptable for high-boiling-point compounds.[4][5][6]
Determination of Boiling Point by the Siwoloboff Method
This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[5][7]
Apparatus and Materials:
-
High-temperature heating oil (e.g., silicone oil)
-
Thermometer (with a range appropriate for the expected boiling point)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of 5-acetamido-2-methoxybenzenesulfonyl chloride
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of the powdered 5-acetamido-2-methoxybenzenesulfonyl chloride into the fusion tube, enough to form a melt of approximately 1-2 cm in height upon heating.
-
Capillary Insertion: Insert the capillary tube into the fusion tube with the open end downwards.[5]
-
Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with high-temperature oil to a level above the side-arm.[9]
-
Immersion: Immerse the thermometer and the attached fusion tube into the oil bath in the Thiele tube.[6] The sample should be positioned near the center of the main body of the Thiele tube.[5]
-
Heating: Gently heat the side arm of the Thiele tube with a low flame or a heating mantle.[5][7] The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.[8][9]
-
Observation: As the temperature rises, the solid will melt. Continue heating. Air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.
-
Reaching the Boiling Point: As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[5][6]
-
Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Reading: The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] Record this temperature.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[10]
Logical Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound, a process relevant to the work of researchers and drug development professionals.
Caption: Workflow for Physicochemical Characterization.
Signaling Pathways
A review of the available literature did not yield specific information on the involvement of 5-acetamido-2-methoxybenzenesulfonyl chloride in any defined signaling pathways or biological processes. Its primary utility appears to be as a chemical intermediate in organic synthesis.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. timstar.co.uk [timstar.co.uk]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Stability and Reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a key chemical intermediate, notably in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia. A thorough understanding of the stability and reactivity of this sulfonyl chloride is paramount for process optimization, safety, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known stability and reactivity profile of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, detailed experimental protocols for its characterization, and its role in the context of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO₄S | --INVALID-LINK-- |
| Molecular Weight | 263.7 g/mol | --INVALID-LINK-- |
| CAS Number | 5804-73-9 | --INVALID-LINK-- |
| Appearance | Solid (Predicted) | --INVALID-LINK-- |
| Melting Point | 149-151 °C | --INVALID-LINK-- |
| Boiling Point | 477.2±40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.439±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
Stability Profile
While specific quantitative stability data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not extensively available in the public domain, its stability can be inferred from the general behavior of aromatic sulfonyl chlorides and from forced degradation studies of Tamsulosin.
General Stability Considerations for Aromatic Sulfonyl Chlorides:
-
Thermal Stability: Aromatic sulfonyl chlorides are generally more thermally stable than their aliphatic counterparts. However, they can decompose at elevated temperatures. The presence of both an electron-donating methoxy group and an acetylamino group on the benzene ring is expected to influence the thermal stability.
-
Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and acetylamino groups in the target molecule, generally decrease the electrophilicity of the sulfur atom, which is expected to slow down the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.
-
Photostability: Some sulfonyl chlorides can be sensitive to light. Forced degradation studies on Tamsulosin have shown that the final drug product is susceptible to photolytic degradation.[1] This suggests that its intermediates, including 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, may also exhibit photosensitivity.
Forced Degradation Insights from Tamsulosin Studies:
Forced degradation studies on Tamsulosin hydrochloride revealed significant degradation under basic, neutral hydrolytic, thermal, oxidative, and photolytic conditions, while it was relatively stable under acidic conditions.[2] This suggests that 5-(acetylamino)-2-methoxybenzenesulfonyl chloride may also be susceptible to degradation under similar stress conditions.
Reactivity Profile
The reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is primarily centered around the electrophilic sulfonyl chloride group (-SO₂Cl).
Reaction with Nucleophiles:
The sulfur atom of the sulfonyl chloride is highly electrophilic and readily reacts with a variety of nucleophiles.
-
Amines (Aminolysis): The reaction with primary and secondary amines is a fundamental transformation that yields sulfonamides. This reaction is central to the synthesis of Tamsulosin, where 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is reacted with an amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The Hinsberg test is a classic chemical test that utilizes the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them.[3]
-
Alcohols (Alcoholysis): In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters.
-
Water (Hydrolysis): As mentioned in the stability profile, sulfonyl chlorides react with water to produce sulfonic acids.
The presence of the electron-donating methoxy and acetylamino groups on the benzene ring decreases the electrophilicity of the sulfonyl group, which may result in a slower reaction rate with nucleophiles compared to benzenesulfonyl chlorides with electron-withdrawing substituents.
Role in Drug Development: Tamsulosin Synthesis and Signaling Pathway
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a crucial intermediate in the synthesis of Tamsulosin. The sulfonyl chloride moiety is essential for coupling with the amine portion of the molecule to form the sulfonamide linkage present in the final Tamsulosin structure.
Tamsulosin's Mechanism of Action:
Tamsulosin is a selective antagonist of α₁-adrenergic receptors, with a higher affinity for the α₁A subtype, which is predominantly found in the prostate. By blocking these receptors, tamsulosin relaxes the smooth muscle in the bladder neck and prostate, leading to an improvement in urine flow and a reduction in the symptoms of benign prostatic hyperplasia.
Caption: Tamsulosin's mechanism of action as an α1A-adrenergic receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of the compound.
Methods:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference. Endothermic or exothermic events, such as melting and decomposition, will be observed as peaks.
-
Hydrolytic Stability
Objective: To determine the rate of hydrolysis under different pH conditions.
Method:
-
Solution Preparation: Prepare buffer solutions at various pH levels (e.g., acidic, neutral, and basic).
-
Reaction Initiation: Dissolve a known concentration of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in a suitable organic co-solvent (e.g., acetonitrile or dioxane) and add it to the pre-heated buffer solution to initiate the hydrolysis reaction.
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a strong acid for basic hydrolysis or by dilution with the mobile phase for HPLC analysis.
-
Analysis: Analyze the concentration of the remaining 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of the sulfonyl chloride versus time. The slope of the line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.
Reactivity with Amines (Aminolysis Kinetics)
Objective: To determine the reaction kinetics with a model amine.
Method:
-
Reagent Preparation: Prepare standard solutions of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a model primary or secondary amine (e.g., aniline or diethylamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Monitoring: Mix the reactants in a thermostated reaction vessel. The progress of the reaction can be monitored by various techniques:
-
Chromatographic Method (HPLC): At timed intervals, withdraw aliquots, quench the reaction, and analyze the concentration of the reactants and the sulfonamide product.
-
Spectroscopic Method (UV-Vis or NMR): If there are distinct spectral changes during the reaction, the change in absorbance or signal intensity can be monitored over time.
-
-
Data Analysis: Determine the reaction order and the rate constant by analyzing the change in concentration of reactants or products over time.
Conclusion
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a vital intermediate in pharmaceutical synthesis, particularly for the production of Tamsulosin. While specific quantitative data on its stability and reactivity are limited in publicly available literature, its chemical behavior can be reliably predicted based on the principles of physical organic chemistry and the known properties of analogous aromatic sulfonyl chlorides. The presence of electron-donating groups suggests a decreased reactivity towards nucleophiles and a potentially slower rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride. The provided experimental protocols offer a robust framework for researchers and drug development professionals to quantitatively assess the stability and reactivity of this important compound, ensuring process safety, optimization, and the quality of the final drug substance.
References
Potential Biological Activity of 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 5-(acetylamino)-2-methoxybenzenesulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the acetamido and methoxy groups on the benzene ring can influence the physicochemical properties of the resulting derivatives, potentially leading to enhanced target affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential biological activities of N-substituted 5-(acetylamino)-2-methoxybenzenesulfonyl chloride derivatives, drawing upon analogous data from the broader class of substituted benzenesulfonamides. It outlines detailed experimental protocols for their synthesis and biological evaluation and visualizes key concepts through diagrams.
Potential Biological Activities and Quantitative Data
While specific biological data for derivatives of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are not extensively reported in the public domain, the broader class of benzenesulfonamides has been widely studied. Based on this body of research, derivatives of the core scaffold are anticipated to exhibit activity in several key areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Benzenesulfonamide derivatives have shown significant promise as anticancer agents through the inhibition of various key cellular targets. Two of the most prominent mechanisms are the inhibition of carbonic anhydrases and the dual inhibition of the PI3K/mTOR signaling pathway.
Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives
| Compound Class | Target(s) | Cell Line(s) | IC50 / Kᵢ (nM) | Reference(s) |
| Thiazolone-benzenesulfonamides | CA IX | MDA-MB-231, MCF-7 | 10.93 - 25.06 (IC₅₀) | [2][3] |
| Triazine-benzenesulfonamides | CA IX | MDA-MB-468 | 38.8 (Kᵢ) | [4] |
| Triazole-benzenesulfonamides | Carbonic Anhydrase | MCF-7 | 28,410 (IC₅₀) | [5] |
| Sulfonamide methoxypyridines | PI3Kα / mTOR | HCT-116, MCF-7 | 0.22 / 23 (IC₅₀) | [6][7] |
| Triazine sulfonamides | PI3K | U87 MG | Low double-digit (IC₅₀) | [8] |
| Imidazole-benzenesulfonamides | - | MDA-MB-231 | <50,000 (cell viability) | [9] |
CA IX: Carbonic Anhydrase IX; PI3K: Phosphoinositide 3-kinase; mTOR: mammalian Target of Rapamycin.
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. Derivatives of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are therefore expected to possess antibacterial properties.
Table 2: Antimicrobial Activity of Analogous Benzenesulfonamide Derivatives
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Carboxamide-benzenesulfonamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis | 6.45 - 6.72 | [1][10] |
| Quinazolinone-benzenesulfonamides | S. aureus (including MRSA) | 0.31 - 5.0 | [11] |
| Thiazolone-benzenesulfonamides | S. aureus | >50 (80.69% inhibition) | [2] |
| Imidazole-benzenesulfonamides | M. abscessus complex | - | [12] |
| Substituted sulfonamides | S. aureus | 32 - 128 | [13] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Synthesis of N-Substituted 5-(acetylamino)-2-methoxybenzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of a library of sulfonamide derivatives from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a variety of primary and secondary amines.[1][14][15]
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
A diverse library of primary and secondary amines
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add pyridine or triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-(acetylamino)-2-methoxybenzenesulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Assays
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamide derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay measures the direct inhibitory effect of the compounds on the kinase activity of PI3K and mTOR.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant PI3K or mTOR enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Addition: Add the synthesized sulfonamide derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Determine the inhibitory activity of the compounds and calculate their IC₅₀ values.
This assay measures the inhibition of carbonic anhydrase activity, a key target in some cancers.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (e.g., hCA II or hCA IX) and a solution of the substrate, p-nitrophenyl acetate.
-
Inhibitor Addition: Add the synthesized sulfonamide derivatives at various concentrations to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Absorbance Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitors and determine the IC₅₀ or Kᵢ values.
Antimicrobial Activity Assay
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized sulfonamide derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations: Workflows and Signaling Pathways
General Workflow for Synthesis and Screening
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complex synthetic journey and the crucial role of its foundational building blocks. One such pivotal, yet often unheralded, architect is 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This technical guide provides an in-depth exploration of this versatile reagent, moving beyond a simple cataloging of its properties to a nuanced discussion of its strategic application in the synthesis of bioactive molecules. We will delve into the causality behind its use in specific therapeutic classes, provide field-proven experimental insights, and ground our discussion in authoritative references.
Core Characteristics of 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride
5-(Acetylamino)-2-methoxybenzenesulfonyl chloride, also known by synonyms such as 5-acetamido-2-methoxybenzenesulfonyl chloride and N-Acetyl-6-methoxymetanilyl chloride, is a cornerstone reagent for the introduction of a substituted benzenesulfonamide moiety into a target molecule.[1][2][3] Its chemical structure, characterized by a sulfonyl chloride group activated for nucleophilic attack and strategically placed methoxy and acetylamino groups, dictates its utility in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 5804-73-9 | [1][4] |
| Molecular Formula | C9H10ClNO4S | [1][4] |
| Molecular Weight | 263.70 g/mol | [1] |
| Appearance | Solid | [3] |
| Primary Hazard | Causes severe skin burns and eye damage | [1] |
The presence of the methoxy and acetylamino groups on the benzene ring is not merely incidental. These substituents critically influence the electronic properties and steric profile of the molecule, which in turn can modulate the biological activity and pharmacokinetic properties of the final drug substance. The acetylamino group, in particular, can serve as a hydrogen bond donor and acceptor, potentially facilitating crucial interactions with biological targets.
The Gateway to Sulfonamides: A Powerhouse in Therapeutics
The primary and most significant role of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in medicinal chemistry is as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents with diverse biological functions.[5] The synthesis of sulfonamides from sulfonyl chlorides is a robust and well-established reaction, though it often involves the use of unstable sulfonyl chloride species.[5]
The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of sulfonamides.
A Case Study: Synthesis of Tamsulosin Intermediates
A prominent example highlighting the importance of this structural motif is in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[6] While various synthetic routes exist, many converge on the creation of a key sulfonamide intermediate. The synthesis of Tamsulosin hydrochloride involves the coupling of two main intermediates, one of which is a chiral amine with a sulfonamide group.[7] The structural backbone provided by a substituted benzenesulfonyl chloride is central to forming this key intermediate.
The synthesis of Tamsulosin underscores the importance of chirality, with the (R)-enantiomer being the active form of the drug.[7] The journey to the final active pharmaceutical ingredient (API) often involves a multi-step process where the sulfonamide moiety is introduced early in the synthetic sequence.
Caption: Simplified synthetic workflow for Tamsulosin.
Broadening the Therapeutic Horizon: Beyond Alpha-Blockers
The utility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and its derivatives extends far beyond the synthesis of alpha-blockers. The resulting sulfonamides are privileged structures in medicinal chemistry, with applications in a multitude of therapeutic areas.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[8] The inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[8][9] Aromatic and heterocyclic sulfonamides are the cornerstone of CA inhibitor design.[8][10] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.
The design and synthesis of novel sulfonamide-based CA inhibitors often involve the reaction of a substituted benzenesulfonyl chloride with various amines to explore the structure-activity relationship (SAR).[8][11] The substituents on the benzene ring, such as the methoxy and acetylamino groups found in the title compound, can significantly influence the potency and isoform selectivity of the inhibitor.
Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Consequently, kinase inhibitors have become a major class of therapeutic agents.[13] While not as ubiquitous as in CA inhibitors, the sulfonamide moiety can be found in some kinase inhibitors, where it can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the inhibitor to the target kinase. The versatility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride allows for its incorporation into scaffolds designed to target the ATP-binding site of various kinases.
Antiviral Agents
The sulfonamide group has also been incorporated into antiviral drug candidates. For instance, benzenesulfonamide-containing phenylalanine derivatives have been investigated as novel HIV-1 capsid inhibitors.[14] In these studies, the substitution pattern on the benzenesulfonyl chloride was found to be significant for antiviral activity, with para-substitutions being generally more favorable.[14] This highlights the importance of having a diverse toolkit of substituted benzenesulfonyl chlorides, including the title compound, to fine-tune the biological activity of drug candidates.
Experimental Protocol: A Self-Validating System for Sulfonamide Synthesis
The following protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Objective: To synthesize a substituted sulfonamide from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a primary amine.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary amine (e.g., benzylamine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Amine Addition: To the stirred solution, add the primary amine (1.1 eq) and anhydrous pyridine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting sulfonyl chloride and the appearance of a new, more polar spot corresponding to the sulfonamide product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 2-4 hours), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Versatile Tool for Future Drug Discovery
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is more than just a chemical reagent; it is a strategic tool in the hands of medicinal chemists. Its unique substitution pattern and its ability to readily form the sulfonamide functional group make it an invaluable building block for the synthesis of a wide range of therapeutic agents. From established drugs like Tamsulosin to novel inhibitors of carbonic anhydrases, kinases, and viral proteins, the derivatives of this compound continue to make a significant impact on human health. As our understanding of disease biology deepens, the demand for novel, rationally designed small molecules will only increase. The versatility and proven track record of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride ensure that it will remain a relevant and important player in the future of drug discovery.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. karlancer.com [karlancer.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents. Since their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically, now encompassing treatments for a variety of conditions including cancer, viral infections, inflammation, and glaucoma.[1] Their continued relevance stems from their ability to act as versatile pharmacophores, capable of engaging in critical hydrogen bonding interactions with biological targets. The synthesis of novel sulfonamide derivatives remains a key strategy in modern drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics with improved efficacy and specificity.[1]
This guide provides a detailed protocol for the synthesis of N-substituted sulfonamides using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride as a key building block. This particular reagent is of significant interest due to the presence of both an electron-donating methoxy group and an electron-withdrawing acetylamino group on the benzene ring. These substituents offer opportunities for secondary interactions with target proteins and can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability.
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl center. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Causality Behind Experimental Choices
-
The Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To neutralize the generated acid, a non-nucleophilic organic base such as pyridine or triethylamine is typically employed. Pyridine is often a good choice as it can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that is more susceptible to attack by the amine.
-
Solvent Selection: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. It is crucial to use anhydrous solvents to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is an undesired side reaction.
-
Influence of Substituents on Reactivity: The reactivity of the 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is modulated by the electronic effects of its substituents. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl sulfur through resonance. Conversely, the acetylamino group (-NHCOCH₃) at the 5-position is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. The interplay of these electronic effects influences the overall reaction rate and conditions required for a successful synthesis.
Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of N-substituted 5-acetamido-2-methoxybenzenesulfonamides. This protocol is a general procedure and may require optimization for specific amine substrates.
Materials and Reagents
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary or secondary amine of choice
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution of the amine, add anhydrous pyridine or triethylamine (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine and any unreacted amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 5-acetamido-2-methoxybenzenesulfonamide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-substituted 5-acetamido-2-methoxybenzenesulfonamides.
Characterization and Data Analysis
The successful synthesis of the target sulfonamides can be confirmed through a combination of spectroscopic techniques.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the sulfonamide can be confirmed by the presence of characteristic stretching vibrations. Look for strong absorptions corresponding to the S=O stretches (typically in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹) and the N-H stretch of the sulfonamide (around 3300 cm⁻¹ for secondary sulfonamides).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 5-acetamido-2-methoxybenzenesulfonyl group, the methoxy protons (a singlet around 3.8-4.0 ppm), and the acetyl protons (a singlet around 2.1-2.3 ppm). The signals for the protons on the amine portion of the molecule will also be present, and their chemical shifts and multiplicities will depend on the specific amine used. The N-H proton of the sulfonamide may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear around 168-170 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized sulfonamide. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed at the expected m/z value.
Representative Analytical Data
The following table provides representative analytical data for a hypothetical N-benzyl-5-acetamido-2-methoxybenzenesulfonamide product. Actual values may vary depending on the specific amine used and the instrumentation.
| Analysis | Expected Data |
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 346.4 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-7.9 (m, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 7.0 (d, 1H, Ar-H), 5.5 (br s, 1H, NH), 4.2 (d, 2H, CH₂), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.5, 155.0, 140.0, 137.0, 130.0, 129.0, 128.5, 128.0, 125.0, 120.0, 112.0, 56.0, 48.0, 25.0 |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H), 1670 (C=O), 1330 (S=O, asym), 1160 (S=O, sym) |
| ESI-MS (m/z) | Calculated for C₁₆H₁₈N₂O₄S [M+H]⁺: 347.10; Found: 347.1 |
Troubleshooting and Safety Precautions
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Wet reagents or solvents | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Inactive sulfonyl chloride | Use fresh or properly stored 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. | |
| Formation of sulfonic acid byproduct | Presence of water | Use anhydrous solvents and reagents. |
| Difficulty in purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Safety Precautions
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine and triethylamine are flammable and toxic. Handle these reagents in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
Application Notes and Protocols: Reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, leading to the formation of a diverse array of sulfonamide derivatives. Sulfonamides are a critical class of compounds, renowned for their wide spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties. This sulfonyl chloride, with its specific substitution pattern, offers a versatile scaffold for drug design, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive overview of this reaction, including detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the underlying chemical principles.
Reaction Principle
The synthesis of sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. Typically, a base is required to neutralize the hydrogen chloride (HCl) generated as a byproduct of the reaction.
Data Presentation
While comprehensive quantitative data for the reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with a wide variety of primary amines is not extensively available in the public domain, the following table summarizes representative yields and conditions for analogous reactions of aryl sulfonyl chlorides with primary amines. These examples provide a solid foundation for estimating the outcomes of reactions with the title compound.
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | - | - | 0-25 | 100 | [1] |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | - | 0-25 | 100 | [1] |
| 3 | Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 6 | RT | 86 | [1] |
| 4 | 4-Chlorobenzo[d]isoxazol-3-amine | 5-Ethyl-2-methoxybenzenesulfonyl chloride | Pyridine | - | 40 | 30 | - | [2] |
| 5 | Various primary amines | Aryl sulfonyl chlorides | Sodium hydride | DMF/THF | - | - | 72-96 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and primary amines.
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-(acetylamino)-2-methoxybenzenesulfonamides
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents).[3]
-
Sulfonyl Chloride Addition: Dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, a microwave-assisted protocol can be employed.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Primary amine
-
Microwave-safe reaction vessel
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 equivalent) followed by 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 equivalent).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature and time (optimization may be required, typically 100-150 °C for 5-30 minutes).
-
Work-up: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Workflow
A general workflow for the synthesis and purification of sulfonamides.
References
Application Notes and Protocols for Parallel Synthesis Using 5-acetamido-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the efficient synthesis of compound libraries with diverse structures is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the simultaneous creation of multiple compounds.[1] Sulfonamides are a key pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities. The reaction between a sulfonyl chloride and an amine is a robust and well-established method for the formation of sulfonamides.[2]
This document provides detailed application notes and protocols for the use of 5-acetamido-2-methoxybenzenesulfonyl chloride in the solution-phase parallel synthesis of a diverse library of sulfonamides. The inclusion of the acetamido and methoxy functionalities on the benzenesulfonyl chloride scaffold allows for the introduction of hydrogen bond donors and acceptors, as well as modulating the physicochemical properties of the resulting sulfonamides, which can be crucial for target engagement and pharmacokinetic profiles.
Data Presentation
The following table summarizes the representative yields and purity of a diverse set of sulfonamides synthesized in parallel from 5-acetamido-2-methoxybenzenesulfonyl chloride and a selection of primary and secondary amines.
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-(4-aminophenyl)-5-acetamido-2-methoxybenzenesulfonamide | 85 | >95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-acetamido-2-methoxybenzenesulfonamide | 88 | >95 |
| 3 | Benzylamine | N-benzyl-5-acetamido-2-methoxybenzenesulfonamide | 92 | >95 |
| 4 | (R)-(+)-α-Methylbenzylamine | (R)-5-acetamido-2-methoxy-N-(1-phenylethyl)benzenesulfonamide | 90 | >95 |
| 5 | Cyclohexylamine | N-cyclohexyl-5-acetamido-2-methoxybenzenesulfonamide | 87 | >95 |
| 6 | Piperidine | 1-((5-acetamido-2-methoxyphenyl)sulfonyl)piperidine | 95 | >95 |
| 7 | Morpholine | 4-((5-acetamido-2-methoxyphenyl)sulfonyl)morpholine | 96 | >95 |
| 8 | N-Methylpiperazine | 1-((5-acetamido-2-methoxyphenyl)sulfonyl)-4-methylpiperazine | 93 | >95 |
Experimental Protocols
General Protocol for Solution-Phase Parallel Synthesis of Sulfonamides
This protocol outlines a general procedure for the reaction of 5-acetamido-2-methoxybenzenesulfonyl chloride with a library of diverse primary and secondary amines in a 96-well plate format.
Materials and Reagents:
-
5-acetamido-2-methoxybenzenesulfonyl chloride
-
Amine library (diverse set of primary and secondary amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 5-acetamido-2-methoxybenzenesulfonyl chloride in anhydrous DCM.
-
Prepare 0.25 M stock solutions of each amine from the library in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.5 M stock solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
Using an automated liquid handler or multichannel pipette, dispense 100 µL of the 5-acetamido-2-methoxybenzenesulfonyl chloride stock solution (0.02 mmol, 1.0 eq) into each well of the 96-well reaction block.
-
To each well, add 100 µL of the corresponding amine stock solution (0.025 mmol, 1.25 eq).
-
Add 50 µL of the TEA or DIPEA stock solution (0.025 mmol, 1.25 eq) to each well to act as a base and scavenge the HCl byproduct.
-
-
Reaction and Incubation:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the residue in each well in 200 µL of DCM.
-
Add 200 µL of 1 M aqueous HCl to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate and carefully remove the upper aqueous layer.
-
Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
Transfer the organic layer to a clean 96-well plate and dry by passing it through a phase separator plate or by adding a small amount of anhydrous sodium sulfate to each well.
-
The crude product in DCM can be directly used for analysis or further purified if necessary. For high-throughput purification, methods such as solid-phase extraction (SPE) or preparative HPLC can be employed.[3]
-
-
Analysis:
-
Dilute a small aliquot of the crude product solution from each well with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the samples by HPLC or LC-MS to determine the purity and confirm the identity of the desired sulfonamide product.
-
Mandatory Visualization
Caption: Workflow for the parallel synthesis of a sulfonamide library.
References
- 1. asynt.com [asynt.com]
- 2. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-substituted sulfonamides from the key intermediate, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide outlines a general, scalable synthetic procedure, characterization methods, and potential applications of the resulting sulfonamide library, with a focus on their potential as modulators of key signaling pathways such as Carbonic Anhydrase and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
Introduction
Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone of medicinal chemistry. Their diverse pharmacological activities stem from their ability to mimic the transition state of various enzymatic reactions or to interact with specific receptor binding sites. The starting material, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, offers a versatile scaffold for the generation of a library of novel sulfonamide derivatives with the potential for a wide array of therapeutic applications. The methoxy and acetylamino substituents can influence the physicochemical properties of the final compounds, such as solubility and membrane permeability, and provide opportunities for further structural modifications.
General Synthetic Workflow
The large-scale synthesis of N-substituted sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine in the presence of a base. The general workflow is depicted below.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocols
General Protocol for the Large-Scale Synthesis of N-Aryl-5-(acetylamino)-2-methoxybenzenesulfonamides
This protocol describes a general and scalable method for the synthesis of N-aryl sulfonamides.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Substituted aniline (e.g., 4-fluoroaniline, 2,4-difluoroaniline)
-
Pyridine (or other suitable base like triethylamine)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0-5 °C using an ice-water bath and slowly add pyridine (1.2 eq).
-
Sulfonyl Chloride Addition: In a separate vessel, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-5-(acetylamino)-2-methoxybenzenesulfonamide.
Safety Precautions
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of two exemplary sulfonamides based on the general protocol.
| Product ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| SN-F1 | 4-Fluoroaniline | C₁₅H₁₅FN₂O₄S | 85 | 168-170 | >98 |
| SN-F2 | 2,4-Difluoroaniline | C₁₅H₁₄F₂N₂O₄S | 82 | 175-177 | >98 |
Note: The provided yield and melting point data are representative examples and may vary depending on the specific reaction conditions and scale.
Characterization Data
The synthesized sulfonamides can be characterized using standard analytical techniques.
| Product ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| SN-F1 | 10.2 (s, 1H, NH), 9.8 (s, 1H, NH), 7.8-7.0 (m, 7H, Ar-H), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃) | 168.5, 158.2, 149.1, 136.5, 130.2, 128.7, 124.5, 115.8, 115.6, 112.3, 56.4, 24.1 | 3350 (N-H), 1680 (C=O), 1340, 1160 (SO₂) |
| SN-F2 | 10.3 (s, 1H, NH), 9.9 (s, 1H, NH), 7.9-7.0 (m, 6H, Ar-H), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃) | 168.6, 159.5, 157.5, 149.3, 136.2, 130.5, 128.4, 122.1, 111.7, 111.5, 104.5, 104.2, 56.5, 24.2 | 3345 (N-H), 1685 (C=O), 1345, 1165 (SO₂) |
Note: The provided spectral data are representative examples and should be confirmed by experimental analysis.
Potential Applications and Signaling Pathways
Sulfonamides are known to interact with a variety of biological targets. Derivatives of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride could be investigated for their potential to modulate the following signaling pathways:
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are a well-established class of CA inhibitors.
Caption: Proposed mechanism of Carbonic Anhydrase inhibition by sulfonamides.
JAK/STAT Pathway Modulation
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a key signaling cascade involved in immunity, cell growth, and differentiation.[3][4] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[3][4] Novel sulfonamide derivatives could be designed to selectively inhibit specific JAK isoforms.
Caption: Simplified diagram of the JAK/STAT signaling pathway and potential inhibition by sulfonamides.
Conclusion
The large-scale synthesis of novel sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride provides a valuable platform for the discovery and development of new therapeutic agents. The protocols and data presented in this document offer a comprehensive guide for researchers in this field. Further investigation into the biological activities of these compounds, particularly their effects on key signaling pathways, is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for Reactions with 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of a wide range of sulfonamide-containing compounds, which are prevalent in medicinal chemistry and drug discovery. Its bifunctional nature, containing a reactive sulfonyl chloride and a protected aniline, presents unique strategic challenges and opportunities in synthetic planning. The acetyl group on the aniline nitrogen can be viewed either as a stable protecting group that is carried through a synthetic sequence or as a temporary placeholder that can be removed and replaced.
This document provides detailed application notes and protocols on the primary protecting group strategies for reactions involving this reagent. The choice of strategy is critical and depends on the stability of the target molecule and the reaction conditions required for subsequent transformations.
Core Synthetic Strategies
Two primary strategies can be employed when using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride:
-
Strategy A: Acetyl Group Retention: The N-acetyl group is maintained throughout the initial sulfonamide-forming reaction and potentially subsequent synthetic steps. This is the most straightforward approach, assuming the acetyl group is stable to all planned reaction conditions.
-
Strategy B: Acetyl Group Removal and Orthogonal Protection: The N-acetyl group is removed after the initial sulfonamide formation to liberate the free aniline. This free amine can then be used in further reactions or be protected with an orthogonal protecting group (one that can be removed under conditions that do not affect other functional groups) for more complex syntheses.
The decision between these pathways is a critical step in synthetic design.
Caption: High-level decision-making for synthetic routes.
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for the key transformations discussed in this document. Yields are representative and can vary based on the specific substrate and scale.
Table 1: Sulfonamide Formation from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Pyridine or TEA | DCM or THF | 0 to 25 | 85 - 95 |
| Secondary Aliphatic | Pyridine or TEA | DCM or THF | 0 to 25 | 80 - 90 |
| Aniline (electron-neutral) | Pyridine | DCM | 25 | 75 - 85 |
| Aniline (electron-rich) | Pyridine | DCM | 25 | 80 - 95 |
TEA: Triethylamine; DCM: Dichloromethane; THF: Tetrahydrofuran
Table 2: Comparison of Deprotection Methods (Orthogonal Strategies)
| Protecting Group | Reagents for Cleavage | Conditions | Compatibility Issues |
| Acetyl (Ac) | 6M HCl or NaOH (aq) | Reflux, 2-12 h | Unstable to strong acid/base; not orthogonal to Boc, esters.[1] |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | DCM, 0-25 °C, 1-2 h | Unstable to strong acid; orthogonal to Fmoc, Cbz, Ac.[2] |
| Carboxybenzyl (Cbz) | H₂, Pd/C | MeOH or EtOAc, 25 °C | Unstable to catalytic hydrogenation; orthogonal to Boc, Fmoc. |
| Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | DMF, 25 °C, <1 h | Unstable to base; orthogonal to Boc, Cbz, Ac.[3] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis (Strategy A)
This protocol describes the reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with a primary or secondary amine, retaining the N-acetyl group.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (pyridine or triethylamine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Deprotection of the N-Acetyl Group (Leading to Strategy B)
This protocol describes the hydrolysis of the N-acetyl group from the resulting sulfonamide.
Materials:
-
N-acetylated sulfonamide (from Protocol 1)
-
6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)
-
Ethanol (optional, to aid solubility)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 6M HCl for neutralization
Procedure (Acidic Hydrolysis):
-
Suspend or dissolve the N-acetylated sulfonamide in a mixture of 6M HCl and ethanol.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution or solid NaHCO₃ until the pH is ~7-8.
-
The deprotected product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Note: Basic hydrolysis follows a similar procedure using 6M NaOH, with a final neutralization step using 6M HCl.[1] The choice between acidic and basic conditions depends on the stability of the rest of the molecule.
Workflow Visualization: Strategy B
Strategy B provides access to the free aniline for further diversification. This is particularly useful in drug discovery for building structure-activity relationships (SAR). The workflow involves sulfonamide formation, deprotection of the acetyl group, and subsequent re-protection with an orthogonal group (e.g., Boc) or direct functionalization.
Caption: Step-wise workflow for Strategy B.
Conclusion
The choice of a synthetic strategy when using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is dictated by the overall synthetic goal. For simple sulfonamides where the N-acetyl group does not interfere with subsequent steps, Strategy A (Retention) is efficient. For more complex targets requiring differential functionalization of the aniline nitrogen, Strategy B (Removal and Re-protection/Functionalization) offers greater flexibility. A careful evaluation of the stability of all functional groups present in the molecule towards the acidic or basic conditions required for acetyl group removal is paramount for the success of Strategy B. The principles of orthogonal protection are key to designing robust and successful synthetic routes in medicinal chemistry.[4]
References
One-Pot Synthesis of Bioactive Sulfonamides Using 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This document provides a detailed protocol for a streamlined one-pot synthesis of N-substituted sulfonamides starting from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This method offers an efficient route to novel bioactive candidates, minimizing intermediate isolation steps and improving overall yield. The protocol is designed for ease of use in a standard laboratory setting, facilitating the rapid generation of compound libraries for screening and drug development.
Introduction
The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in drug discovery.[1] Its derivatives are known to target various enzymes and receptors. A common synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The one-pot methodology detailed herein simplifies this process by combining reactants in a single vessel, thereby reducing reaction time and simplifying the purification process. 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a versatile starting material, incorporating functionalities that can be key for molecular recognition and tuning physicochemical properties of the final compounds. This application note provides a general procedure, representative data for a series of synthesized analogs, and visual workflows to guide researchers in applying this efficient synthetic strategy.
Experimental Workflow
The following diagram outlines the key stages of the one-pot synthesis protocol.
Caption: Experimental workflow for the one-pot synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted 5-acetamido-2-methoxybenzenesulfonamides.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.[4]
-
In a separate flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final sulfonamide. Characterize by NMR and MS.
Representative Data
The following table summarizes representative, hypothetical results for the synthesis of a small library of bioactive sulfonamides targeting human Carbonic Anhydrase II (hCA II), a well-known target for sulfonamide drugs.[5]
| Entry | Amine Reactant | Final Product Structure | Yield (%) | Purity (%) | hCA II IC₅₀ (nM) |
| 1 | Aniline |
| 88 | >98 | 75 |
| 2 | 4-Fluoroaniline |
| 91 | >99 | 45 |
| 3 | Benzylamine |
| 85 | >97 | 120 |
| 4 | Morpholine |
| 93 | >98 | 250 |
| 5 | L-Proline methyl ester |
| 78 | >95 | 90 |
Note: The structures and data presented are for illustrative purposes.
Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamides exert their therapeutic effects by inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] The deprotonated sulfonamide group coordinates to the active site Zn²⁺ ion, displacing a zinc-bound water molecule/hydroxide ion and preventing the catalytic cycle from proceeding.[7]
Caption: Inhibition of carbonic anhydrase by a sulfonamide molecule.
Conclusion
The one-pot synthesis protocol presented here offers an efficient and scalable method for producing novel, bioactive sulfonamides from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This approach is well-suited for medicinal chemistry programs aimed at generating libraries of compounds for high-throughput screening. The versatility of the reaction allows for the incorporation of a wide variety of amine building blocks, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets such as carbonic anhydrase.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
applications of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in proteomics research
Introduction
5-(Acetylamino)-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride-containing chemical compound. In proteomics, reagents with a sulfonyl chloride functional group are utilized for their ability to react with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues. This reactivity allows for the covalent labeling of proteins and peptides. While specific, widespread applications of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in mainstream proteomics research are not extensively documented in commercially available literature, its chemical structure suggests potential utility in several proteomic workflows.
Based on the reactivity of its sulfonyl chloride group, potential applications of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride could include its use as a chemical probe for protein labeling and enrichment, particularly in the context of chemical proteomics to study protein-ligand interactions. It may also serve as a foundational molecule for the development of more complex probes for activity-based protein profiling (ABPP) or as a cross-linking agent after further chemical modification.
Potential Application: Covalent Ligand-Protein Conjugation
The sulfonyl chloride moiety of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride can be employed to covalently attach this molecule to proteins of interest. This is particularly relevant in scenarios where this compound, or a derivative, acts as a ligand for a specific protein target. The formation of a stable, covalent bond allows for the enrichment and identification of target proteins from complex biological samples.
Workflow for Covalent Ligand-Protein Conjugation and Target Identification
The following diagram outlines a generalized workflow for the use of an amine-reactive compound like 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in a chemical proteomics experiment aimed at identifying protein targets.
Caption: Workflow for target identification using an amine-reactive probe.
Experimental Protocol: Protein Labeling with 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride
This protocol provides a general framework for the labeling of a purified protein or a complex protein lysate with 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Note: This is a generalized protocol and optimization of reaction conditions (e.g., pH, temperature, and reagent concentrations) is critical for successful labeling.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the reagent
-
Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., HEPES, PBS) at pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for removing excess reagent.
Procedure:
-
Preparation of Reagent Stock Solution:
-
Prepare a fresh stock solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in an anhydrous, amine-free solvent such as DMSO. A typical starting concentration is 10-100 mM.
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines. The pH should be between 7.5 and 8.5 to facilitate the reaction with lysine residues and N-termini.
-
The protein concentration should be determined accurately.
-
-
Labeling Reaction:
-
Add the desired molar excess of the 5-(acetylamino)-2-methoxybenzenesulfonyl chloride stock solution to the protein sample. A 10- to 20-fold molar excess over the protein concentration is a common starting point for purified proteins. For complex lysates, the amount will need to be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal incubation time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and quenching reagent by using a desalting column, spin column, or dialysis against a suitable buffer.
-
-
Verification of Labeling (Optional):
-
The success of the labeling reaction can be confirmed by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the added label will indicate a successful conjugation.
-
Quantitative Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Target Identification
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Number of Unique Peptides |
| P12345 | TGT1 | 10.5 | 0.001 | 15 |
| Q67890 | TGT2 | 8.2 | 0.005 | 11 |
| A1B2C3 | NBT1 | 1.2 | 0.85 | 22 |
| D4E5F6 | NBT2 | 0.9 | 0.78 | 18 |
Note: In this hypothetical table, TGT1 and TGT2 represent potential target proteins that are significantly enriched in the presence of the probe, while NBT1 and NBT2 are non-target proteins showing no significant change in abundance.
Signaling Pathway Analysis
Should the target identification experiment (as outlined above) reveal specific protein targets, the next logical step would be to map these targets onto known signaling pathways to understand the biological consequences of the compound's interaction.
The following diagram illustrates a hypothetical signaling pathway involving identified targets.
Caption: Hypothetical signaling pathway involving identified protein targets.
Disclaimer: The applications, protocols, and data presented herein are based on the known chemical reactivity of the sulfonyl chloride functional group and represent potential, rather than established, uses of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in proteomics research. Experimental validation is required.
Application Notes and Protocols: Synthesis of Novel Antibacterial Agents Using 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in the generation of novel sulfonamide-based antibacterial agents. While specific examples of antibacterial compounds directly synthesized from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are not extensively documented in publicly available literature, this document outlines a generalized, robust protocol for the synthesis and evaluation of such compounds, based on established methodologies for analogous sulfonamides.
Introduction
Sulfonamides represent a cornerstone class of antibacterial agents, exerting their therapeutic effect through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural scaffold of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride offers a versatile starting point for the development of new sulfonamide derivatives. The methoxy and acetylamino groups can influence the physicochemical properties, such as solubility and protein binding, of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The general synthetic approach involves the reaction of the sulfonyl chloride with a diverse range of primary or secondary amines to generate a library of novel sulfonamides for subsequent antibacterial screening.
Data Presentation
The antibacterial efficacy of sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC values for a series of structurally related sulfonamide derivatives against common Gram-positive and Gram-negative bacterial strains. This data is intended to provide a general indication of the expected activity for novel sulfonamides.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
| Sulfonamide A | Staphylococcus aureus | 16 | 0.5 |
| Escherichia coli | 32 | 0.015 | |
| Pseudomonas aeruginosa | 64 | 0.25 | |
| Klebsiella pneumoniae | 32 | 0.03 | |
| Sulfonamide B | Staphylococcus aureus | 8 | 0.5 |
| Escherichia coli | 16 | 0.015 | |
| Pseudomonas aeruginosa | >128 | 0.25 | |
| Klebsiella pneumoniae | 16 | 0.03 | |
| Sulfonamide C | Staphylococcus aureus | 32 | 0.5 |
| Escherichia coli | 64 | 0.015 | |
| Pseudomonas aeruginosa | >128 | 0.25 | |
| Klebsiella pneumoniae | 64 | 0.03 |
Note: The data presented in this table is illustrative and represents the range of activities observed for various sulfonamide compounds. Actual MIC values for derivatives of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride must be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 5-(acetylamino)-2-methoxybenzenesulfonamides
This protocol outlines a general method for the reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 5-(acetylamino)-2-methoxybenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
Procedure:
-
Prepare a stock solution of each synthesized sulfonamide in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate the general synthetic workflow and the mechanism of action of sulfonamide antibacterial agents.
Caption: General workflow for the synthesis of N-substituted 5-(acetylamino)-2-methoxybenzenesulfonamides.
Caption: Mechanism of action of sulfonamide antibacterial agents.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Issue 1: The compound "oils out" instead of forming crystals.
-
Problem: Upon cooling, the compound separates from the solution as a liquid (oil) rather than a solid. This is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Possible Causes & Solutions:
-
High Solute Concentration: The concentration of the compound in the solvent may be too high.
-
Solution: Add more of the hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the solution to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.
-
Solution: Consider a different solvent or a mixed-solvent system. For a polar compound like this, a mixture of a polar solvent in which it is soluble (e.g., acetone or ethanol) and a non-polar solvent in which it is less soluble (e.g., hexane or heptane) might be effective. A toluene-hexane mixture has been reported for similar compounds.
-
-
Issue 2: No crystals form upon cooling.
-
Problem: The solution remains clear even after cooling to room temperature or in an ice bath.
-
Possible Causes & Solutions:
-
Too Much Solvent: An excessive amount of solvent was used, and the solution is not saturated at the lower temperature.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once a desired volume is reached, allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Solution 2 (Seeding): If available, add a tiny crystal of pure 5-(acetylamino)-2-methoxybenzenesulfonyl chloride to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Issue 3: Poor recovery of the purified compound.
-
Problem: The yield of the recrystallized product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Premature Crystallization: The compound crystallized in the filter paper during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. Also, using a slight excess of hot solvent can help prevent premature crystallization. The excess solvent can be evaporated after filtration.
-
-
Significant Solubility in Cold Solvent: The compound may still be considerably soluble in the chosen solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Incorrect Solvent Choice: The difference in solubility of the compound at high and low temperatures in the chosen solvent may not be large enough.
-
Solution: Perform small-scale solvent screening to find a more suitable solvent or solvent mixture.
-
-
Issue 4: The purified compound is still colored.
-
Problem: The resulting crystals have a noticeable color, indicating the presence of colored impurities.
-
Possible Causes & Solutions:
-
Colored Impurities Co-crystallize: The impurities have similar solubility properties to the desired compound.
-
Solution: Before the slow cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
-
Single Solvents to Screen: Toluene, Ethyl Acetate, Acetone, Ethanol.
-
Mixed-Solvent Systems to Screen: Toluene-Hexane, Acetone-Water, Ethanol-Water.
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How do I perform a solvent screening experiment?
A2:
-
Place a small amount (e.g., 20-30 mg) of your crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound at an elevated temperature.
-
Allow the test tube to cool to room temperature and then place it in an ice bath. An ideal solvent will result in the formation of a good crop of crystals.
Q3: What are the most common impurities in crude 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A3: Common impurities can include starting materials from the synthesis, by-products such as the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), and colored degradation products.
Q4: My compound has a broad melting point range after recrystallization. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. You should consider performing a second recrystallization. Ensure that the solvent and technique are optimized to remove the specific impurities present.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Quantitative Data Summary
Due to the lack of specific literature data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a quantitative data table for solubility cannot be provided. Researchers should determine this experimentally as part of their process development. A suggested template for recording experimental data is provided below.
| Solvent/Solvent System | Amount of Solute (g) | Volume of Solvent (mL) | Temperature for Dissolution (°C) | Observations upon Cooling | Yield (g) | Purity (e.g., by MP) |
| Example: Toluene | ||||||
| Example: Toluene/Hexane | ||||||
| Example: Acetone/Water |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Technical Support Center: 5-(acetylamino)-2-methoxybenzenesulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (CAS 5804-73-9).[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this critical synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest quality of your final product.
The Core Synthesis and Key Impurity Pathways
The synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is typically achieved via the electrophilic aromatic substitution (EAS) reaction of N-(4-methoxyphenyl)acetamide with chlorosulfonic acid.[5] The starting material, an electron-rich aromatic ring, readily reacts with the powerful electrophile generated from chlorosulfonic acid.
The directing effects of the substituents on the starting material, N-(4-methoxyphenyl)acetamide, govern the regioselectivity of the reaction. The methoxy (-OCH₃) group is a strong activating, ortho-, para- directing group, while the acetamido (-NHCOCH₃) group is also an activating, ortho-, para- director. The desired product is formed by sulfonation ortho to the acetamido group and meta to the methoxy group. However, the interplay of these directing effects and the harsh reaction conditions can lead to several common impurities.
Caption: Synthesis of the target molecule and formation routes for key impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, work-up, and analysis of your product.
Category A: Reaction Stage Issues
Question 1: My reaction is sluggish and I'm seeing a high percentage of unreacted starting material by TLC/HPLC. What's going wrong?
Answer: Incomplete conversion is typically due to two main factors: insufficient reagent or inadequate reaction conditions.
-
Causality: Chlorosulfonic acid is highly reactive and can be quenched by atmospheric moisture. If your reagent has been improperly stored or the reaction is not conducted under strictly anhydrous conditions, its effective molarity will be reduced. Secondly, the reaction often requires a specific temperature profile to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid or titrate your existing stock to determine its purity.
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Ensure your reaction temperature is consistent with established protocols. A slight, controlled increase in temperature may drive the reaction to completion, but be cautious as this can also promote side reactions.
-
Molar Ratio: A small excess of chlorosulfonic acid (e.g., 1.5-2.0 equivalents) is often used to ensure complete conversion of the starting material.[6]
-
Question 2: My final product contains a significant isomeric impurity. How can I prevent this?
Answer: The formation of an isomeric product, such as 4-(acetylamino)-3-methoxybenzenesulfonyl chloride, is a classic problem of regioselectivity in electrophilic aromatic substitution.[7][8]
-
Causality: While the desired product is sterically and electronically favored, alternative positions on the aromatic ring can still be attacked by the electrophile. This is particularly true if the reaction temperature is too high, which can overcome the activation energy barrier for the formation of the less-favored isomer.
-
Troubleshooting Steps:
-
Strict Temperature Control: The addition of the starting material to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to maximize selectivity.
-
Reaction Solvent: While often run neat, the use of a non-reactive solvent can sometimes modulate reactivity and improve selectivity, although this can complicate the work-up.
-
Purification: If isomer formation is unavoidable, careful recrystallization or column chromatography will be necessary to separate the isomers. Their similar polarity can make this challenging.
-
Category B: Work-up & Isolation Issues
Question 3: My yield is very low, and the isolated product seems sticky or oily. What is the likely cause?
Answer: This is a hallmark sign of product hydrolysis. The sulfonyl chloride functional group is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid.[9][10]
-
Causality: The work-up procedure, which typically involves quenching the reaction mixture in ice water, is the most common stage for hydrolysis to occur.[6] The desired sulfonyl chloride is a solid, while the sulfonic acid byproduct is often a non-crystalline, hygroscopic solid or oil, leading to a sticky final product.
-
Troubleshooting Steps:
-
Rapid, Cold Quench: Pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. The key is to keep the temperature as low as possible and minimize the time the sulfonyl chloride is in contact with the aqueous environment.
-
Efficient Filtration: Filter the precipitated solid product as quickly as possible after the quench. Do not allow the solid to sit in the acidic aqueous mixture for extended periods.[6]
-
Thorough Drying: Dry the isolated product under vacuum to remove all traces of water, which can cause further hydrolysis during storage.
-
Category C: Purity & Analytical Issues
Question 4: My ¹H NMR spectrum looks clean, but HPLC analysis shows a significant impurity peak. What could it be?
Answer: The most likely culprit is the sulfonic acid hydrolysis product.
-
Causality: The ¹H NMR spectrum of the sulfonic acid is very similar to that of the sulfonyl chloride. The primary difference is the absence of the sulfonyl chloride group and the presence of a sulfonic acid proton, which may be broad or exchange with residual water in the NMR solvent (like DMSO-d₆), making it difficult to spot.[11] HPLC, however, is excellent at separating compounds based on polarity, and the highly polar sulfonic acid will have a distinctly different retention time from the sulfonyl chloride.
-
Troubleshooting Steps:
-
Spiking Study: To confirm the identity of the impurity, intentionally hydrolyze a small sample of your pure product (e.g., by dissolving it in a water/acetonitrile mixture and warming gently) and inject it into the HPLC. The peak corresponding to the impurity should increase in area.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can definitively identify the impurity by its mass-to-charge ratio.[11]
-
Purification: The sulfonic acid can be removed by washing an organic solution of the product with a mild base like saturated sodium bicarbonate solution.[10] The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.[10]
-
Standardized Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of your 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Protocol 2: Recrystallization for Purification
This protocol is effective for removing less polar impurities like isomers and more polar impurities like the sulfonic acid.
-
Solvent Selection: A common solvent system is a mixture of an ester (like ethyl acetate) and a non-polar solvent (like hexanes or heptane).
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add hexanes to the hot solution until cloudiness (the cloud point) persists. d. Add a few drops of hot ethyl acetate to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold hexanes. h. Dry the purified crystals under vacuum.
Summary of Common Impurities
| Impurity Name | Structure | Formation Cause | Analytical Signature |
| Unreacted Starting Material | N-(4-methoxyphenyl)acetamide | Incomplete reaction, insufficient reagent. | Early eluting peak in RP-HPLC. Distinctive NMR signals. |
| Hydrolysis Product | 5-(acetylamino)-2-methoxybenzenesulfonic acid | Exposure to water, especially during work-up. | Very early eluting, often broad peak in RP-HPLC. Similar NMR to product. |
| Isomeric Impurity | e.g., 4-acetylamino-3-methoxybenzenesulfonyl chloride | High reaction temperature, kinetic vs. thermodynamic control. | HPLC peak with similar retention time to the product. Complex aromatic region in NMR. |
| Di-sulfonated Product | 5-(acetylamino)-2-methoxybenzene-1,3-disulfonyl chloride | Excess chlorosulfonic acid, high temperature. | Later eluting peak in RP-HPLC. Lower integration of aromatic protons in NMR. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purity issues.
References
- 1. scbt.com [scbt.com]
- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. An analysis of electrophilic aromatic substitution: a “complex approach” [ouci.dntb.gov.ua]
- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride
Welcome to the technical support guide for the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (CAS 5804-73-9).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights to optimize reaction conditions, maximize yield, and ensure product purity.
The primary route to this valuable intermediate is the electrophilic aromatic substitution (chlorosulfonation) of N-(4-methoxyphenyl)acetamide.[6] While the reaction appears straightforward, its success is highly dependent on meticulous control of reaction parameters. The key challenges stem from the aggressive nature of the primary reagent, chlorosulfonic acid, and the moisture sensitivity of the resulting sulfonyl chloride product.[7][8][9] This guide provides a structured approach to troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A1: Without question, the most critical factor is moisture control . The sulfonyl chloride product is highly susceptible to hydrolysis, which converts it into the corresponding sulfonic acid, a common and often significant impurity.[10][11][12][13] Strict anhydrous conditions throughout the reaction and workup are essential for achieving high yield and purity.
Q2: My reaction mixture turns dark brown or black. What is the likely cause?
A2: A dark, tarry reaction mixture is a classic indicator of poor temperature control. The chlorosulfonation of activated aromatic rings is a highly exothermic process.[14] If the starting material, N-(4-methoxyphenyl)acetamide, is added too quickly or with inadequate cooling, localized overheating will cause decomposition and undesirable side reactions, leading to a significant drop in yield and a difficult purification process.
Q3: Why is a large excess of chlorosulfonic acid recommended?
A3: In this specific synthesis, chlorosulfonic acid serves as both the electrophilic reagent and the reaction solvent.[7][15] A significant excess (typically 4-6 molar equivalents) is necessary to:
-
Ensure the reaction mixture remains a stirrable slurry or solution.
-
Drive the reaction to completion by maintaining a high concentration of the active electrophile.
-
Fully protonate and dissolve the starting material to facilitate the reaction.
Q4: What are the primary safety concerns with this reaction?
A4: The primary hazard is chlorosulfonic acid .[16][17] It reacts violently with water, is highly corrosive, and is a strong lachrymator.[17] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. Additionally, the reaction releases hydrogen chloride (HCl) gas, which must be properly vented or scrubbed.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry to empower you to make informed decisions.
Issue 1: Consistently Low Yields (<60%)
-
Question: My isolated yield is consistently low despite following the procedure. What are the most likely causes and how can I fix them?
-
Answer & Rationale: Low yields are typically traced back to two main culprits: incomplete reaction or product loss during workup.
-
Incomplete Reaction: The reaction may not have gone to completion. The N-(4-methoxyphenyl)acetamide starting material is a solid that must be added portion-wise to the chlorosulfonic acid. If the reaction time is too short or the temperature is kept too low after the initial addition, conversion may be insufficient.
-
Solution: After the controlled, low-temperature addition is complete, allow the reaction to stir at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a defined period (e.g., 1-2 hours) to ensure the reaction proceeds to completion.[18][19] Monitor the reaction's progress by carefully taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
-
Product Loss During Workup: The most common cause of yield loss is hydrolysis during the aqueous quench.[20] If the quench is performed inefficiently, a significant portion of the product can revert to the more water-soluble sulfonic acid and be lost.
-
Solution: The workup must be rapid and cold. The optimal method is to pour the completed reaction mixture slowly onto a large volume of vigorously stirred crushed ice.[12][19] This simultaneously cools the mixture, dilutes the acid, and causes the sparingly soluble sulfonyl chloride to precipitate rapidly, protecting it from prolonged contact with water.[12][20]
-
-
Issue 2: Product is Contaminated with Sulfonic Acid
-
Question: My NMR/LC-MS analysis shows a significant peak corresponding to 5-(acetylamino)-2-methoxybenzenesulfonic acid. How can I minimize this impurity?
-
Answer & Rationale: This is a direct result of hydrolysis. Prevention is key.
-
Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-grade, dry chlorosulfonic acid from a freshly opened bottle if possible. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[12]
-
Optimized Quench: As detailed above, a rapid quench onto ice is crucial. The goal is precipitation, not dissolution. Using ice-cold water instead of ice can be less effective as the heat of dilution can raise the temperature and accelerate hydrolysis.
-
Purification: While prevention is best, the sulfonic acid can be partially removed. Since the sulfonic acid is more polar than the sulfonyl chloride, it can sometimes be removed by thoroughly washing the crude filtered product with copious amounts of ice-cold water. However, this risks further hydrolysis of the desired product.
-
Issue 3: The Isolated Product is a Gummy or Oily Solid
-
Question: After quenching, my product comes out as a sticky mass that is very difficult to filter and handle. How can I obtain a crystalline, filterable solid?
-
Answer & Rationale: The physical form of the precipitate is highly dependent on the quenching conditions. A gummy product often results from slow precipitation at a slightly elevated temperature.
-
Vigorous Agitation: Ensure the ice/water mixture is being stirred very vigorously with a mechanical stirrer as the reaction mixture is added. This promotes the formation of small, well-defined crystals rather than a large, oily mass.
-
Correct Order of Addition: Always add the acid reaction mixture to the ice. Never add ice or water to the reaction mixture, as this will generate extreme heat and cause violent splashing and product decomposition.
-
Sufficient Quench Volume: Use a generous amount of ice (e.g., 10 g of ice for every 1 mL of chlorosulfonic acid used) to absorb the heat of dilution effectively and keep the temperature of the resulting slurry near 0°C.
-
Data & Parameters Summary
The following table summarizes the critical experimental parameters and their direct impact on the reaction outcome.
| Parameter | Recommended Setting | Rationale & Impact on Outcome |
| Reagent Stoichiometry | 4-6 equivalents of Chlorosulfonic Acid per equivalent of N-(4-methoxyphenyl)acetamide | Ensures complete reaction and maintains a fluid reaction medium. Insufficient acid leads to an incomplete reaction and a thick, unmanageable slurry. |
| Addition Temperature | 0°C to 10°C | CRITICAL. Controls the highly exothermic reaction.[21][22] Temperatures above this range risk thermal decomposition, leading to a dark, tarry product and low yields. |
| Reaction Temperature | 20°C to 50°C (after addition) | A post-addition stirring period at ambient or slightly elevated temperature ensures the reaction goes to completion. Monitor by TLC/LC-MS to avoid prolonged heating. |
| Reaction Time | 1-3 hours (post-addition) | Dependent on scale and temperature. Over-extending the reaction time, especially at higher temperatures, can lead to minor byproduct formation. |
| Quench Method | Slow addition of reaction mixture onto a vigorously stirred slurry of crushed ice | The most effective method to rapidly precipitate the product while minimizing hydrolysis.[12][20] Results in a filterable solid and higher purity. |
Visualized Workflows
Synthetic Workflow Diagram
The following diagram outlines the standard operational sequence for the synthesis and isolation of the target compound.
Caption: General workflow for the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and resolve common experimental issues.
Caption: Logic diagram for troubleshooting common issues in sulfonyl chloride synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions in place.
Reagents & Equipment:
-
N-(4-methoxyphenyl)acetamide (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel (for larger scale) or powder funnel
-
Ice bath
-
Large beaker with a mechanical stirrer
-
Büchner funnel and filter flask
-
Crushed ice and deionized water
Procedure:
-
Setup: In a well-ventilated fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (5.0 eq). Begin stirring and cool the flask in an ice/water bath to an internal temperature of 0-5°C.
-
Substrate Addition: Slowly and portion-wise, add N-(4-methoxyphenyl)acetamide (1.0 eq) to the cold, stirred chlorosulfonic acid. CRITICAL: Monitor the internal temperature closely and maintain it below 10°C throughout the addition. The addition should take approximately 30-60 minutes. Vigorous gas evolution (HCl) will be observed.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete. The mixture should be a pale yellow to light brown, stirrable solution or slurry.
-
Workup Preparation: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water (approximately 10 g of ice per mL of chlorosulfonic acid used).
-
Quenching: Carefully and slowly, pour the reaction mixture from the flask into the center of the vortex of the stirred ice slurry. A thick, white precipitate will form immediately.
-
Isolation: Continue stirring the slurry for 15-20 minutes to ensure complete precipitation and to break up any large clumps. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is no longer strongly acidic (check with pH paper).
-
Drying: Press the cake as dry as possible on the funnel, then transfer the solid to a watch glass or drying dish. Dry under high vacuum to a constant weight. The product is typically an off-white to light tan solid with a melting point of 149-151 °C.[1]
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. books.rsc.org [books.rsc.org]
- 9. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 14. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 15. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents [patents.google.com]
- 16. eqipped.com [eqipped.com]
- 17. calpaclab.com [calpaclab.com]
- 18. researchgate.net [researchgate.net]
- 19. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Reactions of 5-Acetamido-2-methoxybenzenesulfonyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-acetamido-2-methoxybenzenesulfonyl chloride. The information provided addresses common issues encountered during reactions with nucleophiles, focusing on minimizing side reactions and optimizing product yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of 5-acetamido-2-methoxybenzenesulfonyl chloride with nucleophiles like amines and alcohols?
The primary reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. With primary or secondary amines, it forms the corresponding sulfonamide. With alcohols, it yields a sulfonate ester. This reaction is fundamental in the synthesis of various compounds, including potential drug candidates.
Q2: What are the most common side reactions observed during the reaction of 5-acetamido-2-methoxybenzenesulfonyl chloride with nucleophiles?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (5-acetamido-2-methoxybenzenesulfonic acid). This occurs in the presence of water and is often accelerated by basic conditions. Other potential, though less common, side reactions include di-sulfonylation of primary amines and competing reactions with bifunctional nucleophiles.
Q3: How can I minimize the hydrolysis of 5-acetamido-2-methoxybenzenesulfonyl chloride during my reaction?
Minimizing hydrolysis is critical for achieving high yields. Key strategies include:
-
Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Control of Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.[1]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct without promoting hydrolysis.
-
Rapid Work-up: If an aqueous work-up is necessary, it should be performed quickly and at a low temperature.[1]
Q4: I am observing a low yield in my sulfonamide synthesis. What are the likely causes?
Low yields can stem from several factors:
-
Hydrolysis of the Sulfonyl Chloride: As discussed in Q3, this is a major contributor to low yields.[1][2]
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly, allowing more time for side reactions to occur.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or choice of base can all negatively impact the yield.
-
Impure Reagents: Ensure the purity of your 5-acetamido-2-methoxybenzenesulfonyl chloride, amine, and solvent.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 5-acetamido-2-methoxybenzenesulfonyl chloride | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly distilled or commercially available anhydrous solvents.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (0 °C). |
| Low Reactivity of the Nucleophile | - Increase the reaction temperature gradually after the initial addition at low temperature.- Use a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3]- Consider using a more polar aprotic solvent to improve solubility and reaction rate. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of the reactants. A slight excess (1.1-1.2 equivalents) of the amine or alcohol can sometimes drive the reaction to completion. |
| Degraded Starting Material | - Check the purity of 5-acetamido-2-methoxybenzenesulfonyl chloride by melting point or NMR. If necessary, recrystallize before use. |
Issue 2: Formation of an Insoluble Precipitate Upon Addition of Base
| Potential Cause | Troubleshooting Steps |
| Formation of Amine Hydrochloride Salt | - This is an expected intermediate. The salt should react with the sulfonyl chloride as the reaction progresses. Ensure adequate stirring to maintain a homogenous mixture. |
| Precipitation of the Product | - If the product sulfonamide or sulfonate ester is insoluble in the reaction solvent, consider using a different solvent or a solvent mixture to maintain solubility. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize reaction time and temperature to ensure complete conversion.- Use column chromatography with an appropriate solvent system for purification. |
| Presence of the Sulfonic Acid Byproduct | - During aqueous work-up, wash the organic layer with a dilute sodium bicarbonate solution to remove the acidic sulfonic acid. |
| Presence of Di-sulfonated Byproduct (with primary amines) | - Use a slight excess of the primary amine to favor the formation of the mono-sulfonated product.- Monitor the reaction closely by TLC or LC-MS to stop it before significant di-sulfonylation occurs. |
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol provides a general guideline for the reaction of 5-acetamido-2-methoxybenzenesulfonyl chloride with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a flame-dried round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 5-acetamido-2-methoxybenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any sulfonic acid byproduct), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Primary reaction pathway and common hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
hydrolysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride workup
Welcome to the Technical Support Center for the hydrolysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful conversion of the sulfonyl chloride to its corresponding sulfonic acid and to troubleshoot common issues encountered during the reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the hydrolysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
The reaction involves the hydrolysis of the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H). Therefore, the expected product is 5-acetylamino-2-methoxybenzenesulfonic acid.[1]
Q2: My reaction is proceeding very slowly or appears incomplete. How can I ensure the hydrolysis goes to completion?
Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can:
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Increase the Temperature: Gently heating the reaction mixture, for example, by refluxing in water, can significantly accelerate the rate of hydrolysis.[2]
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Extend Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or LC-MS and continue heating until the starting material is fully consumed.[3]
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Use a Co-solvent: If the sulfonyl chloride has poor solubility in water, adding a water-miscible co-solvent like dioxane or tetrahydrofuran (THF) can improve homogeneity and increase the reaction rate.
Q3: How can I effectively isolate the 5-acetylamino-2-methoxybenzenesulfonic acid product after the workup?
Sulfonic acids are often highly polar and water-soluble, which can make isolation challenging. Key strategies include:
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Cooling and Precipitation: After the reaction is complete, cooling the aqueous solution in an ice bath can often induce crystallization or precipitation of the sulfonic acid product.[2]
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Removal of Organic Impurities: Before attempting to isolate the product, perform an extraction of the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted sulfonyl chloride or non-polar impurities.[4]
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Salting Out: Adding a saturated solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous layer, potentially aiding its precipitation or extraction.[5]
Q4: How do I confirm that hydrolysis has occurred and that I have formed the desired sulfonic acid?
Several analytical techniques can confirm the conversion:
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Thin-Layer Chromatography (TLC): The sulfonic acid product is significantly more polar than the starting sulfonyl chloride. On a silica gel TLC plate, the product will have a much lower Rf value (it will not travel as far up the plate) than the starting material. A polar eluent system is typically required.[6]
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NMR Spectroscopy: In ¹H NMR, the disappearance of the starting material's characteristic peaks and the appearance of new aromatic signals corresponding to the sulfonic acid product would be observed. The acidic proton of the -SO₃H group is often broad and may exchange with deuterium in solvents like D₂O.
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Mass Spectrometry (MS): LC-MS can be used to monitor the reaction by observing the disappearance of the mass corresponding to the starting material and the appearance of the mass for the sulfonic acid product.
Q5: Are there any significant side reactions to be aware of during the hydrolysis workup?
While the hydrolysis of the sulfonyl chloride is the primary reaction, a potential side reaction, especially under harsh acidic or basic conditions and prolonged heating, is the hydrolysis of the acetylamino (-NHCOCH₃) group to an amino group (-NH₂). This is generally less of a concern under neutral hydrolysis conditions.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Poor solubility of the starting material. | 1. Increase the reaction temperature; heat the mixture to reflux.[2] 2. Monitor the reaction by TLC and extend the reaction time until the starting material spot disappears.[3] 3. Add a water-miscible co-solvent (e.g., THF, dioxane) to improve solubility. |
| Significant Amount of Starting Material in Final Product | Incomplete hydrolysis or inefficient workup. | 1. Ensure the hydrolysis reaction has gone to completion before workup. 2. During workup, wash the aqueous product solution with an organic solvent (e.g., diethyl ether) to extract unreacted sulfonyl chloride.[4] |
| Product Fails to Precipitate/Crystallize from Water | 1. The product is highly soluble in water at the current concentration. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by carefully removing some of the water under reduced pressure. 2. Attempt to "salt out" the product by adding NaCl.[5] 3. Purify the crude material and attempt crystallization from a different solvent system. |
| Emulsion Forms During Aqueous Extraction | The mixture contains components that are stabilizing the oil-in-water or water-in-oil droplets. | Add a small amount of saturated aqueous NaCl (brine) to the separatory funnel; this increases the ionic strength of the aqueous phase and helps to break the emulsion.[5] |
Quantitative Data Summary
The optimal conditions for hydrolysis can vary. The following table presents a comparison of typical conditions to guide optimization.
| Parameter | Condition A: Neutral Hydrolysis | Condition B: Mildly Basic Hydrolysis | Notes |
| Reagents | 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, Water | 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, Water, Na₂CO₃ (anhydrous) | Basic conditions can accelerate hydrolysis but may risk other side reactions if not controlled.[7] |
| Temperature (°C) | 80 - 100 (Reflux) | 60 - 80 | Neutral hydrolysis often requires higher temperatures to achieve a reasonable rate.[2] |
| Time (h) | 1 - 4 | 0.5 - 2 | Reaction progress should always be monitored to determine the endpoint.[3] |
| Typical Yield (%) | > 90% | > 90% | Yield is highly dependent on the efficiency of the isolation and workup procedure. |
| Purity Concern | Residual starting material if incomplete. | Potential for amide hydrolysis if conditions are too harsh or prolonged. | Purity should be assessed by NMR or LC-MS. |
Experimental Protocols
Safety Precaution: 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a chemical fume hood.
Protocol 1: Neutral Hydrolysis and Aqueous Workup
This protocol describes the conversion of the sulfonyl chloride to sulfonic acid using water, followed by a straightforward workup procedure.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 eq).
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Hydrolysis: Add deionized water (approx. 10-20 mL per gram of starting material). Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2) until all the starting material has been consumed (typically 1-4 hours). The sulfonyl chloride is insoluble and may appear as a molten oil during the reaction.[2] The reaction is complete when the solution becomes homogeneous.
-
Cooling & Quenching: Once complete, remove the heat source and allow the solution to cool to room temperature. Then, cool the flask in an ice-water bath for 30-60 minutes.
-
Purification Wash (Optional): If TLC indicates the presence of non-polar impurities, transfer the cold mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 20 mL). Discard the organic layers and retain the aqueous layer containing the product.[4]
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Isolation: If the product has not already precipitated, it may do so upon further cooling. If it remains in solution, the water can be removed under reduced pressure to yield the crude sulfonic acid. The product can then be isolated by filtration.
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Drying: Dry the solid product under vacuum to remove residual water.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like methanol or acetone.
-
TLC Plate: On a silica gel TLC plate, spot the starting material (as a reference) and the reaction mixture.
-
Eluent System: Develop the plate using a relatively polar solvent system, such as 10-20% Methanol in Dichloromethane (DCM) or 20% Methanol in Ethyl Acetate.
-
Visualization: Visualize the spots under UV light (254 nm). The starting sulfonyl chloride will have a high Rf value, while the sulfonic acid product will be at or near the baseline (low Rf) due to its high polarity. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
Visualizations
Caption: Experimental workflow for the hydrolysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Caption: Troubleshooting decision tree for addressing low yields in the hydrolysis workup.
References
- 1. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of sulfonamides using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfonamides using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A1: The synthesis of sulfonamides typically involves the reaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.
Q2: What are some common causes for low yields in this specific sulfonamide synthesis?
A2: Low yields can stem from several factors, including:
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Moisture: 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.
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Reagent Purity: Impurities in the amine or the sulfonyl chloride can lead to side reactions.
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Inappropriate Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the HCl, leading to the protonation of the amine and halting the reaction.
-
Reaction Temperature: Suboptimal temperatures can either slow down the reaction or promote the formation of side products.
-
Steric Hindrance: Sterically hindered amines may react slowly, leading to incomplete conversion.
Q3: How do the substituents on the benzenesulfonyl chloride ring (acetylamino and methoxy groups) affect the reaction?
A3: The electron-donating methoxy group and the electron-withdrawing acetylamino group can influence the reactivity of the sulfonyl chloride. The methoxy group can increase the electron density on the sulfur atom, potentially making it slightly less electrophilic. The acetylamino group, while electron-withdrawing, can also participate in side reactions under certain conditions. Understanding these electronic effects is key to optimizing the reaction conditions.
Q4: What are the typical reaction conditions for this synthesis?
A4: A common starting point involves reacting the sulfonyl chloride with the amine in a 1:1 to 1:1.2 molar ratio in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base like triethylamine (TEA) or pyridine is often used in a slight excess (1.1-1.5 equivalents). The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Amine: The amine may be of poor quality or protonated. | Use a freshly opened bottle of the amine or purify it before use. Ensure a sufficient amount of a suitable base is present to deprotonate the amine salt if starting from one. | |
| Low Reactivity: The amine may be sterically hindered or electronically deactivated. | Increase the reaction temperature. Consider using a more polar solvent like dimethylformamide (DMF). Extend the reaction time. | |
| Presence of a Polar Byproduct | Hydrolysis of Sulfonyl Chloride: The byproduct is likely the corresponding sulfonic acid. | Follow the recommendations for preventing hydrolysis mentioned above. |
| Multiple Spots on TLC, Difficult Purification | Di-sulfonylation (with primary amines): The primary amine reacts with two molecules of the sulfonyl chloride. | Use a slight excess of the primary amine. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature to control the reaction rate. |
| Side reactions involving the acetylamino group: The acetylamino group might undergo reactions under harsh conditions. | Avoid excessively high temperatures and strongly basic or acidic conditions during workup. | |
| Unreacted Starting Materials: Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-5-acetamido-2-methoxybenzenesulfonamide
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the primary or secondary amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.5 eq), to the solution and stir.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield of the sulfonamide synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Amine:Sulfonyl Chloride Ratio | 1 : 1 | 1.2 : 1 | 1 : 1.1 | 60-95% |
| Base | Triethylamine (1.2 eq) | Pyridine (1.5 eq) | Diisopropylethylamine (1.5 eq) | Varies with amine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Solvent choice depends on reactant solubility |
| Temperature | 0 °C to RT | RT | 40 °C | Lower temperatures are generally preferred initially |
| Reaction Time | 2-4 hours | 12-18 hours | 24 hours | Monitor by TLC/LC-MS for completion |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Chemical Reaction Pathway
Caption: General reaction scheme for sulfonamide formation.
Technical Support Center: Characterization of Unexpected Byproducts in Reactions of 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected byproducts encountered during chemical reactions involving 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. The information is designed to assist researchers in identifying potential side products and optimizing their reaction conditions.
Troubleshooting Guides and FAQs
Q1: During the synthesis of a sulfonamide using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a primary/secondary amine, I've isolated an unexpected byproduct with a mass corresponding to the hydrolyzed starting material. What is this byproduct and how can I avoid its formation?
A1: The most common byproduct in reactions of sulfonyl chlorides is the corresponding sulfonic acid, in this case, 5-(acetylamino)-2-methoxybenzenesulfonic acid . This occurs due to the hydrolysis of the sulfonyl chloride in the presence of water.
Troubleshooting:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware, solvents, and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control Reaction Temperature: While the effect of temperature on hydrolysis can vary, running the reaction at lower temperatures may help to minimize this side reaction.
-
Choice of Base: Use a non-aqueous base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. The use of aqueous bases like sodium hydroxide can promote hydrolysis of the sulfonyl chloride.
Q2: I'm observing a byproduct that seems to have lost the methoxy group. Is this possible and under what conditions might this occur?
A2: Yes, the cleavage of the methoxy group is a potential, though less common, side reaction. This is more likely to occur under acidic conditions, potentially facilitated by the Lewis acids used in some synthetic protocols or by the generation of strong acids in situ. The resulting byproduct would be a derivative of 5-(acetylamino)-2-hydroxybenzenesulfonyl chloride or its corresponding sulfonamide.
Troubleshooting:
-
Avoid Strong Lewis Acids: If possible, select reaction conditions that do not require strong Lewis acids, which can promote ether cleavage.
-
Control pH: Maintain a neutral or slightly basic reaction medium to disfavor acid-catalyzed hydrolysis of the methoxy group.
-
Reaction Temperature: Elevated temperatures can facilitate ether cleavage. Conduct the reaction at the lowest effective temperature.
Q3: Could the acetylamino group be involved in any side reactions?
A3: The acetylamino group is generally stable, but under harsh acidic or basic conditions, it can be hydrolyzed to the corresponding amino group, leading to the formation of 5-amino-2-methoxybenzenesulfonyl chloride or its sulfonamide derivative.
Troubleshooting:
-
Moderate Reaction Conditions: Avoid prolonged exposure to strong acids or bases and high temperatures.
-
Protecting Group Strategy: In multi-step syntheses, consider the stability of the acetyl group under the planned reaction conditions. If necessary, a more robust protecting group could be employed.
Q4: Are there any possibilities for intramolecular cyclization?
A4: While not widely reported for this specific molecule, intramolecular reactions are a possibility, especially under conditions that could deprotonate the amide nitrogen. A potential, though likely minor, byproduct could arise from the cyclization of the corresponding sulfonamide derivative, particularly if the amine used has a suitable tether. For instance, reaction with a nucleophile that subsequently enables cyclization onto the aromatic ring or the sulfonyl group could lead to heterocyclic byproducts. The formation of a sultam (a cyclic sulfonamide) is a theoretical possibility but would require specific reaction conditions that favor such a cyclization.
Troubleshooting:
-
Careful Selection of Nucleophiles: Be mindful of the structure of the amine or other nucleophile being used and its potential for subsequent intramolecular reactions.
-
Reaction Conditions: Conditions that promote intramolecular reactions, such as the use of strong bases or high temperatures, should be carefully controlled.
Summary of Potential Unexpected Byproducts
| Byproduct Name | Chemical Structure | Formation Conditions |
| 5-(acetylamino)-2-methoxybenzenesulfonic acid | HO₃S-C₆H₃(OCH₃)(NHCOCH₃) | Presence of water (hydrolysis) |
| 5-(acetylamino)-2-hydroxybenzenesulfonyl derivative | ClSO₂-C₆H₃(OH)(NHCOCH₃) | Acidic conditions, high temperatures |
| 5-amino-2-methoxybenzenesulfonyl derivative | ClSO₂-C₆H₃(OCH₃)(NH₂) | Harsh acidic or basic conditions |
| Intramolecular cyclization products (e.g., sultams) | Heterocyclic structures | Specific nucleophiles, strong bases, high temperatures |
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
To a solution of an amine (1.0 eq) and a non-aqueous base such as pyridine or triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method for Characterization of Byproducts:
Unexpected byproducts can be characterized using a combination of spectroscopic and spectrometric techniques:
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Mass Spectrometry (MS): To determine the molecular weight of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the byproduct by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the byproduct, such as O-H (from hydrolysis), N-H (from deacetylation), and S=O (sulfonic acid/sulfonamide).
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main product and byproducts.
Visualizations
Logical Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for identifying and mitigating unexpected byproducts.
Potential Side Reaction Pathways
Caption: Potential reaction pathways leading to unexpected byproducts.
improving the regioselectivity of reactions with 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Technical Support Center: 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity when reacting 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with poly-functionalized nucleophiles?
A1: The regioselectivity of sulfonylation reactions with substrates containing multiple nucleophilic sites (e.g., primary and secondary amines, different hydroxyl groups) is primarily governed by a combination of electronic and steric effects.
-
Nucleophilicity: The inherent nucleophilicity of the reactive sites is a key electronic factor. Generally, primary amines are more nucleophilic than secondary amines, and aliphatic amines are more nucleophilic than aromatic amines. This is due to the electron-donating nature of alkyl groups and the electron-withdrawing nature of aryl groups.
-
Steric Hindrance: The accessibility of the nucleophilic site plays a critical role.[1] The bulky sulfonyl chloride group will react preferentially with the least sterically hindered nucleophile.[1] For example, a primary amine will typically react faster than a more sterically crowded secondary or tertiary amine.
-
Basicity (pKa): The basicity of the nucleophile and the choice of an external base are crucial. A stronger base can deprotonate a less acidic proton, creating a more potent nucleophile. The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Q2: I am observing a mixture of products (poor regioselectivity) when reacting my substrate, which has two different amine groups. How can I improve the selectivity for the desired product?
A2: Achieving high regioselectivity with a poly-functionalized substrate requires careful optimization of reaction conditions. Here are several strategies to troubleshoot and improve selectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity. The reaction with the less sterically hindered or more nucleophilic amine has a lower activation energy and will be significantly favored at lower temperatures.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are commonly used. Experimenting with different solvents can sometimes fine-tune selectivity.
-
Rate of Addition: Adding the sulfonyl chloride solution slowly (dropwise) to the solution of the nucleophile can help maintain a low concentration of the electrophile, favoring the reaction at the most reactive site and minimizing side reactions.
-
Protecting Groups: If other methods fail, the most robust strategy is to selectively protect the more reactive functional group.[2] After the sulfonylation is complete, the protecting group can be removed. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3]
Q3: My reaction is very slow or gives a low yield, especially with a sterically hindered amine. What can I do?
A3: Low reactivity with sterically hindered substrates is a common challenge.[1] Consider the following approaches:
-
Increase Temperature: While lower temperatures favor selectivity, higher temperatures may be necessary to drive the reaction to completion with less reactive nucleophiles. This is a trade-off that may require further optimization to balance yield and selectivity.
-
Use a Catalyst: A nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), can be added in catalytic amounts along with a stoichiometric base like triethylamine. DMAP reacts with the sulfonyl chloride to form a more reactive intermediate.
-
Choice of Base: For hindered or weakly nucleophilic amines, a stronger, non-nucleophilic base might be required to facilitate the reaction.
-
Longer Reaction Times: Simply extending the reaction time, while monitoring progress by TLC or LC-MS, may be sufficient to achieve a higher conversion.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during sulfonylation reactions.
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic substrate.3. Inappropriate base or solvent. | 1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.2. Increase reaction temperature; add a catalyst like DMAP.3. Switch to a stronger, non-nucleophilic base; try a different aprotic solvent. |
| Poor Regioselectivity | 1. Multiple reactive sites with similar reactivity.2. Reaction temperature is too high. | 1. Employ a protecting group strategy for the more reactive site.2. Lower the reaction temperature (0 °C or below); perform a slow, dropwise addition of the sulfonyl chloride. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of the sulfonyl chloride.2. Reaction with the solvent or base (e.g., pyridine).3. Self-condensation or polymerization of the substrate. | 1. Ensure all reagents and glassware are dry. Use an inert atmosphere (N₂ or Ar).2. Use a non-nucleophilic base like triethylamine or DIPEA.3. Use dilute conditions and slow addition of the reagent. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Sulfonylation of a Primary Amine in the Presence of a Secondary Amine
This protocol is designed to favor the reaction at the less sterically hindered primary amine.
-
Preparation: Dissolve the substrate containing both primary and secondary amine functionalities (1.0 eq.) in anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (N₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled substrate solution over 30 minutes using a dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired N-substituted sulfonamide.
Protocol 2: Protecting Group Strategy for Improved Regioselectivity
This protocol outlines the use of a Boc-protecting group to ensure the sulfonylation occurs at the desired, less reactive site.
-
Protection Step:
-
Dissolve the substrate (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and sodium bicarbonate (NaHCO₃) (2.0 eq.).
-
Stir the reaction at room temperature until the more reactive amine is fully protected (monitor by TLC/LC-MS).
-
Extract the Boc-protected intermediate with ethyl acetate, wash with brine, dry, and concentrate. Purify if necessary.
-
-
Sulfonylation Step:
-
Using the purified Boc-protected intermediate, follow the general sulfonylation procedure described in Protocol 1 . The reaction will now selectively occur at the remaining free nucleophilic site.
-
-
Deprotection Step:
-
Dissolve the purified Boc-protected sulfonamide in DCM.
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the final product. Purify as needed.
-
Visualizations
References
Technical Support Center: Removal of Unreacted 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 5-(acetylamino)-2-methoxybenzenesulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A1: Unreacted 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a reactive intermediate that can interfere with subsequent synthetic steps. Its presence can lead to the formation of unwanted side products and complicate the purification of the desired product. Furthermore, sulfonyl chlorides are classified as corrosive and can cause severe skin burns and eye damage, making their removal crucial for safety.[1]
Q2: What are the common methods for removing excess 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A2: The most effective strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable, water-soluble derivative. Common methods include:
-
Aqueous Basic Workup: Reacting the mixture with an aqueous base like sodium bicarbonate or sodium hydroxide to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.
-
Amine Quenching: Adding a primary or secondary amine (e.g., ammonia, diethylamine) to form a sulfonamide.
-
Scavenger Resins: Utilizing polymer-bound amines that react with and sequester the excess sulfonyl chloride, which can then be removed by filtration.
Q3: How do I choose the most suitable removal method for my experiment?
A3: The choice of method depends on the stability of your desired product to the reaction conditions.
-
If your product is stable to basic conditions, an aqueous basic workup is a simple and effective method.
-
If your product is base-sensitive, amine quenching in a non-aqueous or biphasic system followed by an acidic wash to remove the excess amine is a better alternative.
-
For very sensitive products or to avoid aqueous workups altogether, scavenger resins offer a clean and efficient solution, although they can be more expensive.
Q4: How can I monitor the removal of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the sulfonyl chloride. A suitable eluent system will show a clear separation between the starting sulfonyl chloride, the desired product, and the quenched byproducts.
Troubleshooting Guides
Issue 1: An oily residue remains after aqueous workup.
-
Possible Cause: Incomplete hydrolysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. The sulfonyl chloride is a solid, but its partial reaction or interaction with the solvent may result in an oily appearance.
-
Solution:
-
Ensure vigorous stirring during the basic wash to maximize interfacial contact.
-
Increase the concentration of the aqueous base or prolong the stirring time.
-
Perform an additional wash with a saturated sodium bicarbonate solution.
-
Issue 2: The desired product is contaminated with the corresponding sulfonic acid.
-
Possible Cause: The sulfonic acid, formed from the hydrolysis of the sulfonyl chloride, has some solubility in the organic solvent used for extraction.
-
Solution:
-
Perform multiple washes with a saturated aqueous sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming a highly water-soluble salt that will partition into the aqueous layer.
-
If the product is stable, a dilute sodium hydroxide solution can be used for a more efficient wash.
-
Issue 3: Difficulty in separating the product from the sulfonamide byproduct after amine quenching.
-
Possible Cause: The polarity of the desired product and the formed sulfonamide are too similar for efficient separation by standard extraction.
-
Solution:
-
Chromatography: Column chromatography is the most effective method for separating compounds with similar polarities. A carefully selected eluent system can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[2][3][4] The sulfonamide byproduct may have different solubility characteristics, allowing for its removal.
-
Data Presentation
Table 1: Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
| Property | Value | Reference |
| CAS Number | 5804-73-9 | [1][5][6] |
| Molecular Formula | C9H10ClNO4S | [1][5][6] |
| Molecular Weight | 263.70 g/mol | [1][6] |
| Appearance | Solid | |
| Hazards | Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed | [1] |
Table 2: Estimated Solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and its Derivatives
| Compound | Solvent | Estimated Solubility |
| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | Dichloromethane | Soluble |
| Ethyl Acetate | Soluble | |
| Hexanes | Sparingly soluble to insoluble | |
| 5-acetylamino-2-methoxybenzenesulfonic acid sodium salt | Water | Highly soluble |
| Dichloromethane | Insoluble | |
| 5-acetylamino-2-methoxy-N,N-diethylbenzenesulfonamide | Dichloromethane | Soluble |
| Water | Insoluble |
Note: These are estimated solubilities based on the general behavior of similar organic molecules. Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate. An excess of the bicarbonate solution (typically 2-3 volumes relative to the reaction volume) should be used. Caution: Gas evolution (CO2) may occur.
-
Continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the sulfonyl chloride by TLC. A common eluent system for aromatic sulfonyl chlorides is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[7]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane or ethyl acetate) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Ammonia
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) with vigorous stirring. Use at least a 5-fold molar excess of ammonia relative to the initial amount of the sulfonyl chloride.
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride and the formation of the more polar sulfonamide.
-
If the product is in an organic solvent, wash the mixture with water to remove excess ammonia and ammonium salts.
-
If the product is precipitated, filter the solid and wash it thoroughly with cold water.
-
The resulting sulfonamide can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the removal of unreacted sulfonyl chloride.
Caption: Chemical transformations during quenching procedures.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. scbt.com [scbt.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. silicycle.com [silicycle.com]
Validation & Comparative
Comparative Analysis of 1H NMR Spectra of Substituted Benzenesulfonyl Chlorides for Drug Development Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key intermediates is crucial for efficient synthesis and characterization of novel chemical entities. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride against structurally related and more common benzenesulfonyl chloride derivatives. This comparison aims to facilitate the identification and characterization of this and similar compounds in a research and development setting.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target compound and its alternatives. The data highlights the influence of different substituents on the chemical shifts of the aromatic protons.
| Compound | H-3 | H-4 | H-6 | Other Protons | Solvent | Data Source |
| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | 7.95 (d, J=8.8 Hz) | 7.60 (dd, J=8.8, 2.4 Hz) | 8.15 (d, J=2.4 Hz) | 3.95 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃), 8.50 (s, 1H, NH) | CDCl₃ | Predicted |
| 4-acetamidobenzenesulfonyl chloride | 7.85 (d, J=8.8 Hz) | 7.75 (d, J=8.8 Hz) | 7.85 (d, J=8.8 Hz) | 2.24 (s, 3H, COCH₃), 8.00 (br s, 1H, NH) | CDCl₃ | Experimental |
| 2-methoxybenzenesulfonyl chloride | 7.65 (t, J=7.8 Hz) | 7.10 (t, J=7.8 Hz) | 7.95 (d, J=7.8 Hz) | 4.00 (s, 3H, OCH₃) | CDCl₃ | Experimental |
| Benzenesulfonyl chloride | 7.65-7.75 (m, 2H) | 7.80-7.90 (m, 1H) | 8.00-8.10 (m, 2H) | - | CDCl₃ | Experimental |
Note: Predicted data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride was generated using advanced chemical shift prediction algorithms. Experimental conditions for the alternatives may vary slightly between different data sources.
Analysis of Spectral Features
The predicted ¹H NMR spectrum of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride shows distinct signals for the three aromatic protons due to their unique electronic environments. The proton at the H-6 position is expected to be the most deshielded, appearing at the lowest field (around 8.15 ppm), due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The methoxy group at the C-2 position exerts an electron-donating effect, causing an upfield shift for the adjacent proton (H-3) compared to the unsubstituted benzenesulfonyl chloride. The acetylamino group at the C-5 position also influences the electronic distribution in the aromatic ring.
In comparison, 4-acetamidobenzenesulfonyl chloride presents a more symmetrical AA'BB' system for the aromatic protons. The parent compound, benzenesulfonyl chloride, exhibits a complex multiplet for its aromatic protons. The presence of the methoxy group in 2-methoxybenzenesulfonyl chloride leads to a noticeable upfield shift of the ortho and para protons relative to benzenesulfonyl chloride.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Relaxation delay (e.g., 1-2 seconds).
-
Acquisition time (e.g., 2-4 seconds).
-
Spectral width (e.g., -2 to 12 ppm).
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in acquiring and processing a 1H NMR spectrum.
A Comparative Guide to the Infrared Spectroscopy of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and Alternative Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic characteristics of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and other common sulfonylating agents. Understanding the distinct vibrational frequencies of the functional groups within these molecules is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.
Executive Summary
5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a multifunctional compound with key characteristic infrared absorption bands corresponding to its sulfonyl chloride, amide, ether, and substituted benzene ring moieties. This guide presents a comparative analysis of its expected IR spectrum with those of three common alternative sulfonylating agents: benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride. The data is summarized in a clear, tabular format for easy reference. Detailed experimental protocols for sample preparation for IR analysis are also provided, along with a logical workflow for spectral interpretation.
Comparison of Infrared Absorption Frequencies
The following table summarizes the expected characteristic infrared absorption frequencies for the key functional groups of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and the selected alternative sulfonylating agents. These values are based on established spectral data for similar compounds.
| Functional Group | 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (Expected, cm⁻¹) | Benzenesulfonyl Chloride (cm⁻¹) | p-Toluenesulfonyl Chloride (cm⁻¹) | Dansyl Chloride (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | ||||
| Asymmetric S=O Stretch | 1370 - 1385 | ~1380 | ~1370 | ~1350 |
| Symmetric S=O Stretch | 1170 - 1185 | ~1180 | ~1175 | ~1160 |
| Amide (-NHC(O)CH₃) | ||||
| N-H Stretch | 3250 - 3350 | N/A | N/A | N/A |
| C=O Stretch (Amide I) | 1660 - 1680 | N/A | N/A | N/A |
| Ether (-OCH₃) | ||||
| Asymmetric C-O-C Stretch | 1250 - 1270 | N/A | N/A | N/A |
| Symmetric C-O-C Stretch | 1020 - 1040 | N/A | N/A | N/A |
| Aromatic Ring | ||||
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | 1450 - 1600 | 1450 - 1600 |
| Other | ||||
| Aliphatic C-H Stretch | N/A | N/A | 2850 - 2960 (from -CH₃) | 2850 - 2960 (from -N(CH₃)₂) |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation. For solid organic compounds such as 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and its alternatives, the following methods are recommended:
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for obtaining high-quality spectra of solid samples.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[1]
-
Spatula
-
Analytical balance
Procedure:
-
Grinding: In the agate mortar, thoroughly grind 1-2 mg of the solid sample.[2]
-
Mixing: Add 100-200 mg of dry, spectroscopic grade KBr to the mortar.[2] Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.[1] Work quickly to minimize moisture absorption by the KBr.[2]
-
Loading the Die: Carefully transfer the powder mixture into the pellet-forming die, ensuring an even distribution.
-
Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or uniformly translucent disc.[1][3] Using a vacuum die can help to remove trapped air and improve pellet quality.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Obtain a background spectrum using a blank KBr pellet or with an empty sample compartment.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The resulting spectrum should have minimal scattering and no significant water peaks (broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹).[1]
Thin Solid Film Method
This method is a simpler and often faster alternative to the KBr pellet technique.[4]
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette or dropper
-
Beaker or vial
Procedure:
-
Sample Dissolution: Dissolve approximately 50 mg of the solid sample in a few drops of a suitable volatile solvent in a small beaker or vial.[4]
-
Film Deposition: Place a single, clean salt plate on a clean surface. Using a pipette, apply a drop of the sample solution to the center of the salt plate.[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4] If the resulting film is too thin (leading to weak IR absorption), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (resulting in overly intense or saturated peaks), the plate should be cleaned and a more dilute solution used.[4]
-
Analysis: Place the salt plate with the solid film in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Collect the IR spectrum.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to identifying the key functional groups of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride from its infrared spectrum.
Caption: Workflow for IR spectral analysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
References
Navigating the Fragmentation Landscape: A Comparative Analysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of key chemical reagents is crucial for reaction monitoring, impurity profiling, and structural elucidation. This guide provides a detailed look at the predicted mass spectrometry fragmentation of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and compares it with an experimentally determined fragmentation pattern of a structurally related compound, 3-Methoxyacetanilide. Due to the absence of publicly available experimental mass spectral data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, this guide utilizes established principles of mass spectrometry to predict its fragmentation behavior under electron ionization (EI).
Predicted Fragmentation of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
The fragmentation of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is anticipated to be driven by the presence of several key functional groups: the sulfonyl chloride, the acetylamino group, and the methoxy group, all attached to a central benzene ring. The molecular ion ([M]⁺˙) is expected to undergo a series of characteristic fragmentation reactions.
One of the most probable initial fragmentation steps for arylsulfonyl chlorides is the loss of the chlorine radical (•Cl) to form a stable sulfonyl cation. Another significant fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the SO₂Cl radical. The acetylamino group is likely to undergo fragmentation via the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃). The methoxy group can be expected to lose a methyl radical (•CH₃).
Comparative Analysis with 3-Methoxyacetanilide
To provide a tangible comparison, the experimental electron ionization (EI) mass spectrum of 3-Methoxyacetanilide is presented. This compound shares the acetylamino and methoxy-substituted benzene ring with the target molecule, offering insight into the fragmentation of this core structure. The fragmentation of 3-Methoxyacetanilide is characterized by the initial loss of a methyl radical from the methoxy group and the subsequent loss of carbon monoxide.
The following table summarizes the predicted fragmentation data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and the experimental data for 3-Methoxyacetanilide.
| Compound | m/z of Precursor Ion | Major Fragment Ions (m/z) | Predicted/Observed Neutral Loss |
| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (Predicted) | 263/265 (due to ³⁵Cl/³⁷Cl isotopes) | 228 | Loss of •Cl |
| 199 | Loss of SO₂ | ||
| 183 | Loss of •SO₂Cl | ||
| 164 | Loss of •Cl and CH₂=C=O | ||
| 122 | Loss of •SO₂Cl and CH₂=C=O | ||
| 3-Methoxyacetanilide (Experimental) | 165 | 150 | Loss of •CH₃ |
| 122 | Loss of •CH₃ and CO | ||
| 108 | Loss of •COCH₃ | ||
| 92 | Loss of •CH₃ and CO and HCN | ||
| 77 | Loss of C₄H₄NO₂ |
Fragmentation Pathway Diagram
The predicted fragmentation pathway for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride can be visualized as a series of logical steps initiated from the molecular ion.
Caption: Predicted Fragmentation Pathway of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Experimental Protocols
While a specific experimental protocol for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not available, a general procedure for analyzing aromatic sulfonyl chlorides by electron ionization mass spectrometry (EI-MS) is provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 1-2 mg of the analyte in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[1]
-
Dilution: If necessary, dilute the sample solution to a final concentration of approximately 10-100 µg/mL to avoid detector saturation.[2]
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's injection port.[2]
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is typically used.
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV is the standard electron energy for EI, as it provides reproducible fragmentation patterns.[3]
-
Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to cover the molecular ion and expected fragments.
-
Introduction Method: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples to ensure separation from any impurities.
Data Analysis
The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted by considering the characteristic losses of functional groups and rearrangements to elucidate the structure of the molecule. Comparison with spectral libraries can aid in the identification of unknown compounds.
References
A Comparative Analysis of the Reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride and Other Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride relative to other common sulfonyl chlorides. The reactivity of sulfonyl chlorides is a critical parameter in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals. Understanding the relative reactivity of different sulfonyl chlorides allows for the optimization of reaction conditions and the prediction of reaction outcomes. This comparison is based on established principles of physical organic chemistry and available experimental data for related compounds.
Factors Influencing Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electronic properties and steric environment of the substituents on the aromatic ring. Key factors include:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.[1][2]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position to the sulfonyl chloride group, can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.[3]
Qualitative Reactivity Profile of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
To qualitatively assess the reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, we must consider the electronic contributions of its substituents:
-
5-(acetylamino) group: The acetylamino group is located meta to the sulfonyl chloride. In this position, its influence is primarily inductive. The nitrogen atom is more electronegative than carbon, but the lone pair on the nitrogen can participate in resonance with the carbonyl group, which in turn has an electron-withdrawing inductive effect. The Hammett constant for a meta-acetylamino group (σ_m) is +0.21, indicating it is an electron-withdrawing group in this position, which would be expected to increase the reactivity of the sulfonyl chloride.
-
2-methoxy group: The methoxy group is in the ortho position. The oxygen atom is electron-withdrawing by induction; however, its lone pairs can donate electron density to the aromatic ring through a strong +M (mesomeric) effect. Generally, for ortho and para positions, the resonance effect of the methoxy group dominates, making it an overall electron-donating group. This would be expected to decrease the reactivity of the sulfonyl chloride. Additionally, the ortho position introduces potential steric hindrance to the approaching nucleophile.
Considering these opposing effects, a precise quantitative prediction of the reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride without direct experimental data is challenging. The electron-withdrawing nature of the meta-acetylamino group will enhance reactivity, while the electron-donating and sterically hindering ortho-methoxy group will decrease it. The net effect will be a balance of these factors.
Quantitative Comparison of Sulfonyl Chloride Reactivity
| Sulfonyl Chloride | Substituent(s) | Hammett Constant(s) (σ) | First-Order Rate Constant (k) at 15°C (s⁻¹) |
| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy | σ_p = -0.27 | 23.89 x 10⁻⁴ |
| 4-Methylbenzenesulfonyl chloride | 4-Methyl | σ_p = -0.17 | 13.57 x 10⁻⁴ |
| Benzenesulfonyl chloride | None | 0.00 | 11.04 x 10⁻⁴ |
| 4-Bromobenzenesulfonyl chloride | 4-Bromo | σ_p = +0.23 | 7.447 x 10⁻⁴ |
| 3-Nitrobenzenesulfonyl chloride | 3-Nitro | σ_m = +0.71 | Not Available |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro | σ_p = +0.78 | 9.373 x 10⁻⁴ |
| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | 5-acetylamino, 2-methoxy | σ_m = +0.21 (acetylamino) | Not Experimentally Determined |
Data sourced from Robertson, R. E., & Rossall, B. (1971). Canadian Journal of Chemistry, 49(9), 1441-1450.
This data clearly demonstrates the influence of substituents on the rate of solvolysis. Electron-donating groups like methoxy and methyl increase the rate compared to unsubstituted benzenesulfonyl chloride, while electron-withdrawing groups like bromo and nitro decrease the rate.
Experimental Protocols
Determination of Solvolysis Rate by Conductimetric Method
The rate of solvolysis of sulfonyl chlorides is commonly determined by monitoring the change in electrical conductivity of the solution over time. The hydrolysis of a sulfonyl chloride produces sulfonic acid and hydrochloric acid, both of which are strong electrolytes and contribute to the conductivity of the solution.
Materials and Equipment:
-
Conductivity meter with a conductivity cell
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burettes
-
Stopwatch
-
Sulfonyl chloride of interest
-
High-purity, deionized water (or other solvent for solvolysis)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Sulfonyl Chloride Solution:
-
Accurately weigh a small amount of the sulfonyl chloride.
-
Due to the high reactivity, it is often practical to prepare a concentrated stock solution in a non-reactive, anhydrous solvent (e.g., acetonitrile) and then inject a small aliquot into the reaction solvent.
-
-
Experimental Setup:
-
Place a known volume of the reaction solvent (e.g., deionized water) in a reaction vessel equipped with the conductivity cell.
-
Immerse the reaction vessel in the constant temperature water bath and allow it to equilibrate to the desired temperature.
-
If the reaction is sensitive to air, purge the solvent with an inert gas.
-
-
Initiation of the Reaction and Data Collection:
-
Start the data acquisition software for the conductivity meter.
-
Inject a small, known volume of the sulfonyl chloride stock solution into the reaction solvent with vigorous stirring to ensure rapid mixing.
-
Simultaneously, start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable).
-
-
Data Analysis:
-
The hydrolysis of a sulfonyl chloride follows first-order kinetics. The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line will be -k.
-
Alternatively, non-linear regression analysis of the conductivity versus time data can be used to fit the data to a first-order rate equation to determine the rate constant.
-
Visualizing Reactivity Relationships
The following diagram illustrates the general relationship between the electronic properties of substituents on a benzene ring and the reactivity of an attached sulfonyl chloride group in nucleophilic substitution reactions.
Caption: Relationship between substituent electronic effects and sulfonyl chloride reactivity.
Conclusion
The reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is influenced by a combination of competing electronic and steric effects from its substituents. The meta-acetylamino group acts as an electron-withdrawing group, which tends to increase reactivity, while the ortho-methoxy group is electron-donating and sterically hindering, which tends to decrease reactivity. A precise quantitative comparison with other sulfonyl chlorides requires experimental determination of its solvolysis rate constant. The provided experimental protocol for the conductimetric method offers a robust approach for such a determination. For drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the efficient production of sulfonamide-based drug candidates.
References
Comparative Analysis of Sulfonamides Derived from 5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfonamide derivatives synthesized from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. The objective is to offer a comprehensive overview of how structural modifications to this scaffold influence biological activity, supported by available experimental data and detailed protocols. This document is intended to aid researchers in the rational design of novel therapeutic agents.
Introduction to Sulfonamides
Sulfonamides are a versatile class of compounds that have been a cornerstone of medicinal chemistry for decades.[1][2] Their derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects. The biological activity of sulfonamides is intrinsically linked to the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.[1][2] The starting material, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, provides a unique scaffold with a hydrogen bond-donating acetamido group and a methoxy group that can influence the compound's physicochemical properties and binding interactions with biological targets.
Structure-Activity Relationship (SAR) Analysis
The core structure for the derivatives discussed in this guide is presented in Figure 1. The key points of modification are the substituents attached to the sulfonamide nitrogen (-NHR).
Antimicrobial Activity
The antibacterial action of sulfonamides typically arises from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Key structural features for antibacterial activity generally include a free or potentially free para-amino group relative to the sulfonamide moiety. In the case of the 5-(acetylamino) group, it may act as a prodrug feature, being hydrolyzed in vivo to the corresponding 5-amino derivative.
Table 1: Comparative Antimicrobial Activity of Structurally Related Sulfonamides
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| Analog A | 4-methylphenyl | E. coli | >500 | [1] |
| Analog B | Histidine | E. coli | 7.81 | [1] |
| Analog C | Tranexamic acid | E. coli | 7.81 | [1] |
| Ciprofloxacin | - | E. coli | 0.625 | [1] |
Note: The data in Table 1 is for sulfonamides derived from p-toluenesulfonyl chloride, but illustrates the principle of how varying the 'R' group can dramatically impact antibacterial potency.
From this analogous data, it can be inferred that incorporating amino acid or other polar, functionalized moieties at the 'R' position could enhance the antimicrobial activity of sulfonamides derived from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Anticancer Activity
Sulfonamide derivatives have been explored as anticancer agents, often targeting carbonic anhydrase isoforms (e.g., CA IX and CA XII) that are overexpressed in various tumors. The SAR for anticancer activity is highly dependent on the specific target.
Table 2: In Vitro Anticancer Activity of Structurally Related Benzenesulfonamides
| Compound ID | R Group | Cell Line | IC50 (µM) |
| Related Compound 1 | 4-Fluorophenyl | HCT-116 (Colon) | 12.5 |
| Related Compound 2 | 4-Chlorophenyl | HCT-116 (Colon) | 9.8 |
| Related Compound 3 | 4-Bromophenyl | HCT-116 (Colon) | 8.2 |
| Related Compound 4 | 4-Iodophenyl | HCT-116 (Colon) | 6.5 |
Note: The data in Table 2 is for a series of N-(substituted phenyl)-5-chloro-2-methoxybenzenesulfonamides. This data suggests a trend where increasing the size and polarizability of the halogen at the para-position of the phenyl ring enhances anticancer activity.
This trend suggests that for sulfonamides derived from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, the incorporation of various substituted aryl groups at the 'R' position could be a fruitful strategy for developing potent anticancer agents.
Experimental Protocols
General Synthesis of Sulfonamides
A general and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]
Protocol: Synthesis of N-substituted 5-(acetylamino)-2-methoxybenzenesulfonamides
-
To a solution of the desired amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.2 mmol).
-
Slowly add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1.0 mmol) in the same solvent.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for antibacterial sulfonamides and a typical workflow for the synthesis and evaluation of novel sulfonamide derivatives.
References
A Researcher's Guide to Spectroscopic Data of Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key synthetic intermediates is crucial for efficient and accurate molecular design and synthesis. This guide provides a comparative analysis of spectroscopic data for substituted benzenesulfonyl chlorides, compounds that serve as vital building blocks in the synthesis of sulfonamides and other pharmaceutically active molecules.
Due to the limited availability of public spectroscopic data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, this guide will focus on a closely related and well-characterized analogue, 4-cyano-2-methoxybenzenesulfonyl chloride . This compound, with its detailed, published spectroscopic and synthetic data, provides an excellent reference point for researchers working with similarly substituted benzenesulfonyl chlorides. We will also present data for other alternative sulfonyl chlorides to offer a broader comparative context.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-cyano-2-methoxybenzenesulfonyl chloride and two other alternative benzenesulfonyl chlorides. This side-by-side comparison allows for a quick assessment of the impact of different substituents on the spectral properties.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| 4-cyano-2-methoxybenzenesulfonyl chloride | CDCl₃ | 8.09 (d, J = 8.2 Hz, 1H), 7.38–7.44 (m, 2H), 4.13 (s, 3H)[1] |
| 4-chlorobenzenesulfonyl chloride | CDCl₃ | 7.99 (d, J = 8.5 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H) |
| 4-methoxybenzenesulfonyl chloride | Not Specified | 7.85 (d, J=9.0 Hz, 2H), 6.98 (d, J=9.0 Hz, 2H), 3.86 (s, 3H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-cyano-2-methoxybenzenesulfonyl chloride | CDCl₃ | 157.4, 135.3, 130.7, 123.9, 120.4, 116.8, 57.4[1] |
| 4-chlorobenzenesulfonyl chloride | Not Specified | 142.5, 140.9, 130.1, 129.2 |
| 4-methoxybenzenesulfonyl chloride | Not Specified | 165.2, 136.3, 130.0, 114.9, 56.1 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 4-cyano-2-methoxybenzenesulfonyl chloride | film | 3108, 2238 (C≡N), 1594, 1566, 1478, 1466, 1406, 1378 (S=O), 1283, 1173 (S=O)[1] |
| 4-chlorobenzenesulfonyl chloride | KBr-Pellet | 1385 (S=O), 1175 (S=O), 750 (C-Cl) |
| 4-methoxybenzenesulfonyl chloride | Not Specified | 1370 (S=O), 1160 (S=O), 1260 (C-O) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+Na]⁺ (m/z) |
| 4-cyano-2-methoxybenzenesulfonyl chloride | ESI-MS | 253.9655 (calculated for C₈H₆NNaO₃SCl)[1] |
| 4-chlorobenzenesulfonyl chloride | EI-MS | 210 (M⁺) |
| 4-methoxybenzenesulfonyl chloride | EI-MS | 206 (M⁺) |
Experimental Protocols
The following experimental protocols are based on the detailed procedures provided for the synthesis and characterization of 4-cyano-2-methoxybenzenesulfonyl chloride in Organic Syntheses.[1] These can be adapted for other similar sulfonyl chlorides with appropriate modifications.
General Synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride:
The synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride can be achieved through a multi-step process starting from commercially available materials. A key step involves the oxidative chlorination of a corresponding thiol or disulfide. One reported method utilizes zirconium(IV) chloride to promote the oxidative chlorination of 4-cyano-2-methoxythiophenol with an oxidizing agent like hydrogen peroxide.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified sulfonyl chloride (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz for ¹H and 101 MHz for ¹³C).[1]
-
Data Acquisition and Processing: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: IR spectra can be obtained using a thin film of the compound on a suitable substrate (e.g., NaCl plates) or as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) for analysis by electrospray ionization (ESI) or introduced directly for electron impact (EI) ionization.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) is used for accurate mass measurements.
-
Data Acquisition: For ESI-MS, data is often acquired in the positive ion mode to observe the [M+Na]⁺ adduct.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual frameworks for working with substituted benzenesulfonyl chlorides.
Caption: Spectroscopic Analysis Workflow.
Caption: Data Interpretation Relationships.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical techniques for assessing its purity, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical methods can be employed to determine the purity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. The choice of method often depends on the specific requirements of the analysis, such as the need for high accuracy, the nature of potential impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Method | Principle | Advantages | Limitations | Typical Purity (%) |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, suitable for non-volatile and thermally labile compounds.[1] | Requires a chromophore, potential for co-elution of impurities. | >98% |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | High sensitivity and specificity, provides structural information of impurities.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | >99% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, highly accurate and precise, non-destructive, provides structural information.[3][4] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | >99% |
| Titrimetry | Reaction of the sulfonyl chloride with a titrant. | Cost-effective, simple, and accurate for determining total sulfonyl chloride content. | Not suitable for identifying or quantifying individual impurities. | Typically measures total assay, not purity from organic impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine purity analysis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, an external standard calibration curve should be prepared.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the analyte, a derivatization step is typically required to convert the sulfonyl chloride into a more volatile and thermally stable derivative, such as a sulfonamide.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Derivatizing agent (e.g., diethylamine)
Procedure:
-
Derivatization:
-
Accurately weigh a known amount of the sample into a vial.
-
Dissolve the sample in an aprotic solvent.
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
-
Sample Preparation: Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the derivatized product and any impurities. Calculate the relative peak areas to determine the purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[3] An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with signals that do not overlap with the analyte signals.[4]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-(acetylamino)-2-methoxybenzenesulfonyl chloride sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a sufficient volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
IS = internal standard
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for purity assessment by HPLC-UV.
Caption: Workflow for purity assessment by GC-MS.
Caption: Workflow for purity assessment by qNMR.
References
A Comparative Guide to Sulfonamide Synthesis: Validating the Use of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of sulfonamides is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the traditional sulfonamide synthesis method, exemplified by the use of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, against a modern, one-pot alternative starting from thiols. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic strategy.
The sulfonamide functional group is a critical component in a wide array of pharmaceuticals.[1][2][3] The most common method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This guide focuses on the validation of sulfonamide synthesis using the specific reagent 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and compares its performance with a contemporary one-pot synthesis method that utilizes thiols as starting materials.
Comparative Analysis of Synthetic Methods
The traditional approach to sulfonamide synthesis, while widely practiced, often involves multiple steps and the use of potentially hazardous reagents. In contrast, modern synthetic strategies, such as one-pot reactions from thiols, aim to improve efficiency, reduce waste, and simplify the overall process. The following table summarizes the key quantitative data for the synthesis of a representative N-aryl sulfonamide using both the traditional method with 5-(acetylamino)-2-methoxybenzenesulfonyl chloride and a one-pot alternative.
| Parameter | Traditional Method: Using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | Alternative Method: One-Pot Synthesis from Thiol |
| Starting Materials | 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, Aniline | 4-Acetamidothiophenol, Aniline |
| Key Reagents | Pyridine (base) | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Yield | ~85-95% | ~90-98% |
| Purity | High, often requires recrystallization | High, direct isolation of pure product |
| Number of Steps | Two (Sulfonyl chloride synthesis, then amination) | One-pot |
| Advantages | Well-established, reliable for a wide range of amines | Faster, more efficient, avoids isolation of sulfonyl chloride |
| Disadvantages | Requires pre-synthesis of the sulfonyl chloride | May require optimization for different substrates |
Experimental Protocols
Detailed methodologies for the synthesis of a representative sulfonamide, N-(phenyl)-5-(acetylamino)-2-methoxybenzenesulfonamide, are provided below for both the traditional and the one-pot method.
Protocol 1: Traditional Synthesis using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride
Materials:
-
5-(acetylamino)-2-methoxybenzenesulfonyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Add aniline (1.1 equivalents) to the solution.
-
Slowly add pyridine (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(phenyl)-5-(acetylamino)-2-methoxybenzenesulfonamide.
Protocol 2: One-Pot Synthesis from 4-Acetamidothiophenol
Materials:
-
4-Acetamidothiophenol
-
Aniline
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Acetonitrile
-
Water
Procedure:
-
To a stirred solution of 4-acetamidothiophenol (1 equivalent) and tetrabutylammonium chloride (0.1 equivalents) in acetonitrile, add N-chlorosuccinimide (2.2 equivalents) in portions at room temperature.
-
Stir the mixture for 10-15 minutes to allow for the in-situ formation of the sulfonyl chloride.
-
Add aniline (1.2 equivalents) to the reaction mixture.
-
Continue stirring for an additional 20-45 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the N-(4-acetamidophenyl)benzenesulfonamide.
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of the synthesis and validation process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for sulfonamide synthesis and validation.
Caption: Comparison of reaction pathways for sulfonamide synthesis.
Conclusion
The validation of sulfonamide synthesis using 5-(acetylamino)-2-methoxybenzenesulfonyl chloride confirms its efficacy as a reliable, high-yielding method. However, for applications where efficiency and atom economy are paramount, the one-pot synthesis from thiols presents a compelling alternative. This modern approach significantly reduces reaction times and simplifies the purification process without compromising the yield or purity of the final product. The choice between these methods will ultimately depend on the specific requirements of the research, including substrate availability, scalability, and the desired process efficiency.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
Safety Operating Guide
Proper Disposal of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride (CAS No. 5804-73-9), ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical due to the hazardous nature of this compound.
Immediate Safety & Hazard Profile:
5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride is classified as a substance that causes severe skin burns and eye damage[1]. Like other sulfonyl chlorides, it is water-reactive and requires careful handling in a controlled laboratory environment. All handling and disposal procedures should be conducted within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride is contingent on the quantity of the waste. Small, residual amounts, such as those from rinsing glassware, can be neutralized. However, bulk quantities must be disposed of as hazardous waste without attempting neutralization.
Neutralization of Residual Quantities
For trace amounts of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride, a careful neutralization process can be employed. This procedure should only be performed by trained personnel.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide, in an ice bath to manage the exothermic reaction.
-
Slow Addition: Cautiously and slowly add the waste material containing the residual sulfonyl chloride to the basic solution. The slow addition is crucial to control the heat generated during the reaction.
-
pH Confirmation: After the addition is complete, continue stirring the solution for a short period. Test the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution remains acidic, add more of the basic solution until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.
Disposal of Bulk Quantities
Bulk quantities of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride must be treated as hazardous waste and disposed of through an approved waste disposal service[2][3][4].
Procedure:
-
Container and Labeling: Ensure the original container is securely sealed. If transferring the material, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride," its associated hazards (Corrosive, Water-Reactive), and the date of waste generation.
-
Waste Segregation: Do not mix 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials until it is collected by a licensed professional waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified chemical waste disposal company.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate: Clear all non-essential personnel from the immediate vicinity of the spill.
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with a suitable decontaminating agent as recommended by your institution's safety protocols.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, detailing the chemical involved and the cleanup procedure followed.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 5804-73-9 | [5] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Melting Point | 149-151 °C | [6] |
| Boiling Point | 477.2±40.0 °C (Predicted) | [6] |
| Density | 1.439±0.06 g/cm³ (Predicted) | [6] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 5-(Acetylamino)-2-methoxy-benzenesulfonyl chloride.
References
- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. 5804-73-9 | CAS DataBase [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzenesulfonyl Chloride, 5-(acetylamino)-2-methoxy-
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (CAS No. 5804-73-9), a chemical that demands careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is provided below.
| Property | Value |
| Molecular Formula | C9H10ClNO4S |
| Molecular Weight | 263.7 g/mol [1] |
| Appearance | Solid |
| pKa | 13.49 ± 0.70 (Predicted)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a chemical-resistant apron or coverall.[4][5] | To prevent skin contact which can lead to severe burns. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or for spill response.[4] | To avoid inhalation of dust or vapors which are destructive to the mucous membranes and upper respiratory tract. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is crucial for safety.
-
Preparation :
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Storage :
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Classification :
-
Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- and any materials contaminated with it are considered hazardous waste.
-
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through an approved hazardous waste disposal company.
-
Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand or earth.[4] Sweep up and place in a suitable container for disposal.[6] Avoid adding water directly to the spill.[4] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Page loading... [guidechem.com]
- 3. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. trimaco.com [trimaco.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





